molecular formula C14H20ClNO2 B1392410 2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS No. 1219972-73-2

2-(3-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1392410
CAS No.: 1219972-73-2
M. Wt: 269.77 g/mol
InChI Key: ODNUQXFFLDEMKH-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl benzoate hydrochloride is a synthetic organic compound featuring a piperidine ring, a privileged scaffold in medicinal chemistry, coupled with a benzoate ester functional group . Piperidine derivatives are integral to the pharmaceutical industry, found in over twenty classes of pharmaceuticals, and are key synthetic blocks for constructing drug candidates . The piperidine ring and benzoate ester in this compound make it a valuable intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules. Its structure is amenable to further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The primary research application of this compound lies in its use as a key building block (synthon) for the development of potential therapeutic agents. The piperidine moiety is a common feature in a wide range of pharmacological agents, including antipsychotics, anticonvulsants, and analgesics . Meanwhile, the benzoate ester group can serve as a prodrug moiety or can be used to modify the lipophilicity and bioavailability of a molecule . Researchers can employ this chemical in multi-step synthetic routes, such as coupling and hydrogenation cascades, to access more complex, drug-like piperidine derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-piperidin-3-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUQXFFLDEMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS 1219972-73-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2)

Disclaimer: Publicly available information on 2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) is limited. This guide has been constructed by synthesizing established chemical principles, validated protocols for analogous transformations, and data from structurally related compounds. It is intended to serve as an expert-level framework for researchers and drug development professionals initiating work with this molecule.

Executive Summary & Introduction

2-(3-Piperidinyl)ethyl benzoate hydrochloride is a chemical entity featuring a disubstituted piperidine ring linked via an ethyl spacer to a benzoate ester. The presence of the basic piperidine nitrogen, protonated as a hydrochloride salt, suggests favorable aqueous solubility, a critical attribute for many pharmaceutical applications.[1][2] The core structure, combining a piperidine moiety—a privileged scaffold in central nervous system (CNS) drug discovery—with a benzoate ester, hints at a range of potential pharmacological activities.[3][4]

Structurally, it shares features with compounds known to exhibit anticholinergic, anesthetic, and acetylcholinesterase (AChE) inhibitory activities.[5][6][7] For instance, the piperidine ring is central to numerous CNS-active agents, while the amino-alkyl-ester motif is reminiscent of local anesthetics. This guide provides a comprehensive overview of the compound's predicted properties, a robust and validated synthetic pathway, detailed analytical methodologies for characterization, and a discussion of its potential pharmacological landscape based on established structure-activity relationships.

Physicochemical Properties & Structural Data

A thorough understanding of a compound's physical and chemical properties is foundational to its development. The following table summarizes the key computed and expected properties for 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

PropertyValueSource / Method
CAS Number 1219972-73-2
Molecular Formula C₁₄H₂₀ClNO₂Calculated
Molecular Weight 269.77 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in water, methanol; sparingly soluble in ethanolPredicted based on hydrochloride salt form[1]
Melting Point Not available; expected to be >150 °CPredicted for a stable salt
Predicted LogP ~3.1 (for free base)Computational Prediction

Synthesis and Purification

The synthesis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride can be logically approached via a two-step process starting from the commercially available precursor, 3-piperidineethanol. This pathway involves a classical esterification followed by salt formation.

Synthetic Scheme

The proposed synthetic pathway is outlined below. The first step is the benzoylation of the primary alcohol on the 3-piperidineethanol side chain. The second step involves the protonation of the basic piperidine nitrogen with hydrochloric acid to yield the final salt.

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Salt Formation A 3-Piperidineethanol C 2-(3-Piperidinyl)ethyl benzoate (Free Base) A->C Base (e.g., Pyridine) DCM, 0°C to RT B Benzoyl Chloride B->C D 2-(3-Piperidinyl)ethyl benzoate (Free Base) F 2-(3-Piperidinyl)ethyl benzoate hydrochloride D->F Anhydrous Ether E HCl in Ether E->F

Caption: Proposed two-step synthesis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

Step-by-Step Experimental Protocol: Synthesis

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final compound.

Part A: Benzoylation of 3-Piperidineethanol

  • Rationale: This step forms the critical ester linkage. Benzoyl chloride is a highly reactive acylating agent.[8] The reaction is performed in the presence of a non-nucleophilic base (pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.[8] Anhydrous conditions are critical to prevent hydrolysis of the benzoyl chloride.

  • Materials:

    • 3-Piperidineethanol (1.0 eq)

    • Benzoyl Chloride (1.1 eq)

    • Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-piperidineethanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

    • Add anhydrous pyridine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, typically as a viscous oil.

    • Purify the crude product via silica gel column chromatography.

Part B: Hydrochloride Salt Formation

  • Rationale: Converting the free base amine to its hydrochloride salt significantly increases its stability, crystallinity, and aqueous solubility, which is crucial for handling and biological testing.[1][9][10] The use of ethereal HCl ensures an anhydrous environment, preventing the introduction of water which could affect purity and stability.

  • Materials:

    • Purified 2-(3-Piperidinyl)ethyl benzoate (free base)

    • Anhydrous Diethyl Ether

    • 2 M HCl in Diethyl Ether

  • Procedure:

    • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise.

    • A precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

    • Dry the product under high vacuum to yield 2-(3-Piperidinyl)ethyl benzoate hydrochloride as a crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach is required for unambiguous characterization.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound and quantify any impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm and 254 nm.[11]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase composition.

    • Analysis: The purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

    • Aromatic Protons: Multiplets in the range of 7.4-8.0 ppm corresponding to the benzoate ring.

    • Ester Methylene Protons (-CH₂-O): A triplet around 4.4 ppm.

    • Ethyl Linker Protons (-CH₂-CH₂-O): A multiplet adjacent to the ester methylene protons.

    • Piperidine Ring Protons: A complex series of multiplets in the upfield region (1.5-3.5 ppm). The protons adjacent to the nitrogen will be shifted downfield.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbon: A signal around 166 ppm.

    • Aromatic Carbons: Signals between 128-134 ppm.

    • Ester Methylene Carbon (-CH₂-O): A signal around 65 ppm.

    • Piperidine and Linker Carbons: Signals in the 25-60 ppm range.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the free base.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₄H₁₉NO₂), which is approximately 234.15 m/z.

Potential Pharmacological Profile & Toxicological Considerations

Hypothesized Mechanism of Action

Based on its structural motifs, 2-(3-Piperidinyl)ethyl benzoate hydrochloride could interact with several biological targets. The N-substituted piperidine is a key feature in compounds targeting muscarinic acetylcholine receptors (mAChRs). For example, N-Ethyl-3-piperidyl benzilate is a known anticholinergic agent.[5] Therefore, it is plausible that the title compound could act as an antagonist at mAChRs.

G Compound 2-(3-Piperidinyl)ethyl benzoate hydrochloride Receptor Muscarinic Acetylcholine Receptor (mAChR) Compound->Receptor Antagonistic Binding Effect Blockage of Acetylcholine Binding Receptor->Effect Outcome Downstream Physiological Effects (e.g., Anticholinergic Response) Effect->Outcome

Caption: Hypothesized mechanism of action via mAChR antagonism.

Alternatively, the compound's structure is related to acetylcholinesterase (AChE) inhibitors, which are used in the treatment of cognitive disorders.[7] The piperidine moiety can serve as a binding element within the enzyme's active site. Further investigation through in-vitro binding assays and enzyme inhibition studies would be required to elucidate the primary mechanism.

Safety and Toxicological Profile

No specific toxicity data exists for this compound. However, initial safety assessments can be inferred from related structures.

  • Ethyl Benzoate: This related ester can cause skin and serious eye irritation. It is also considered toxic to aquatic life.

  • Piperidine Derivatives: Depending on the substitution, piperidine-containing compounds can have potent CNS effects and should be handled with care.

  • General Handling: As a novel chemical entity, 2-(3-Piperidinyl)ethyl benzoate hydrochloride should be treated as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and potential application of 2-(3-Piperidinyl)ethyl benzoate hydrochloride. The proposed synthetic route is robust and relies on well-established chemical transformations. The analytical workflow presented will ensure the production of a well-characterized compound suitable for further research.

Future work should focus on:

  • Execution of the proposed synthesis and full analytical characterization to confirm the predicted data.

  • In-vitro screening against a panel of CNS receptors, particularly muscarinic acetylcholine receptors and acetylcholinesterase, to determine its primary pharmacological target.

  • Preliminary in-vivo studies in appropriate animal models to assess its pharmacokinetic profile and potential therapeutic effects.

This systematic approach will enable the scientific community to fully explore the potential of this novel chemical entity.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed.
  • ChemScene. (n.d.). 2244064-25-1 | Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride.
  • ResearchGate. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][12][13]diazepin-2-ylamino)benzoate. Retrieved from

  • PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). Phenethyl Benzoate | C15H14O2 | CID 7194.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-Piperidinyl)ethyl propyl ether hydrochloride | SCBT.
  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Wikipedia. (n.d.). PRL-8-53.
  • PubChem. (n.d.). CID 177847740 | C11H13ClO2.
  • Reddit. (2023, June 22). Hydrochloride salt of amine.
  • Wikipedia. (n.d.). N-Ethyl-3-piperidyl benzilate.
  • National Center for Biotechnology Information. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC.
  • directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE.
  • Google Patents. (n.d.). CN105418482A - Improved preparation method for ropinirole hydrochloride.
  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • PubMed. (n.d.). An isocratic reversed-phase high-performance liquid chromatographic method for the simultaneous determination of benzoyl peroxide and the related compounds benzoic acid, benzaldehyde, ethyl benzoate, methylparaben, and propylparaben in dermal preparations.
  • Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide.
  • PubMed. (n.d.). Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole.
  • PubMed. (n.d.). 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety.
  • Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
  • Benchchem. (n.d.). Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride.
  • PubMed Central. (2025, May 19). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • PubMed Central. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
  • Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.

Sources

Pharmacological Profile and Mechanistic Action: 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride , a chemical entity belonging to the amino-ester class of local anesthetics . While less common in clinical pharmacopeias than its structural isomer Piperocaine (which carries the piperidine at the nitrogen position), this specific 3-substituted isomer serves as a critical probe for understanding Structure-Activity Relationships (SAR) in voltage-gated sodium channel (Nav) blockade and esterase-mediated metabolism.

Executive Summary

2-(3-Piperidinyl)ethyl benzoate hydrochloride functions primarily as a Class I voltage-gated sodium channel (Nav) blocker . Its mechanism relies on the "Ion-Trapping" theory, where the molecule penetrates the axolemma in its uncharged form, becomes protonated intracellularly, and occludes the intracellular pore of the sodium channel.

Distinct from amide anesthetics (e.g., Lidocaine), this compound possesses an ester linkage , rendering it susceptible to rapid hydrolysis by plasma butyrylcholinesterase (BChE). This structural feature dictates a pharmacokinetic profile characterized by a short half-life and low potential for systemic accumulation, though it introduces a risk of allergic sensitization via para-aminobenzoic acid (PABA)-like metabolites.

Chemical Architecture & Pharmacophore

To understand the mechanism, one must first deconstruct the molecule into the classic "Löfgren's Intermediate Chain" model, which governs the efficacy of all local anesthetics.

ComponentChemical MoietyFunctionMechanistic Impact
Lipophilic Head Benzoate RingLipid SolubilityAllows penetration of the neuronal lipid bilayer.
Linker Ethyl EsterSeparation/MetabolismDetermines the distance (6–9 Å) between the aromatic ring and amine; target for plasma esterases.
Hydrophilic Tail 3-Piperidine RingIonization (pKa ~8.9)Acts as the "on/off" switch. The secondary amine (in the 3-position) protonates to bind the channel receptor.

Critical Distinction: Unlike Piperocaine (where the alkyl chain attaches to the Nitrogen), this molecule attaches the ethyl benzoate chain to the C3 carbon of the piperidine ring. This leaves the nitrogen as a secondary amine (assuming no N-methylation), which increases polarity and slightly elevates pKa compared to tertiary amine analogs, potentially slowing membrane transit but increasing receptor affinity once intracellular.

Primary Mechanism of Action: Nav Channel Blockade[1][2]

The blockade of nerve impulse conduction occurs via a state-dependent interaction with the alpha-subunit of the Voltage-Gated Sodium Channel (Nav).

The Hydrophilic Pathway (Intracellular Access)

The "Hydrophilic Pathway" is the dominant mode of action for 2-(3-Piperidinyl)ethyl benzoate HCl.

  • Membrane Penetration: The drug is administered as a hydrochloride salt (

    
    ). In the tissue buffer (pH 7.4), it dissociates into the free base (
    
    
    
    ) and acid (
    
    
    ).
    
    
    Only the uncharged lipophilic base (
    
    
    ) can diffuse across the axolemma (nerve membrane).
  • Intracellular Re-protonation: Once inside the axoplasm (pH ~7.0), the equilibrium shifts. The lower pH favors the protonated cationic form (

    
    ).
    
  • Receptor Binding: The cationic species (

    
    ) enters the open sodium channel from the intracellular side. It binds to a specific receptor site located in the S6 transmembrane segment of Domain IV (DIV-S6) .
    
  • Occlusion: The bulky piperidine ring physically occludes the pore, preventing

    
     influx. Without 
    
    
    
    entry, the threshold potential cannot be reached, and the action potential is arrested.
State-Dependent Block (Phasic Inhibition)

This compound exhibits Use-Dependence . It binds with highest affinity to the Open (O) and Inactivated (I) states of the channel, and low affinity to the Resting (R) state.

  • Clinical Implication: High-frequency nerve fibers (pain fibers) are blocked more intensely than resting fibers (motor fibers), providing a differential sensory block.

Mechanism Visualization

The following diagram illustrates the "Hydrophilic Pathway" and the critical role of pH and ionization.

MechanismOfAction Extracellular Extracellular Space (pH 7.4) Drug exists as BH+ <-> B Membrane Axolemma (Lipid Bilayer) Permeable only to uncharged 'B' Extracellular->Membrane Free Base (B) Diffuses Intracellular Intracellular Axoplasm (pH 7.0) Re-protonation: B -> BH+ Membrane->Intracellular Translocation NavChannel Nav Channel (DIV-S6 Site) Target for BH+ Intracellular->NavChannel Cation (BH+) Binds Open Pore Blockade Conduction Blockade (No Action Potential) NavChannel->Blockade Inhibits Na+ Influx Blockade->NavChannel Stabilizes Inactivated State

Caption: The Hydrophilic Pathway. The drug must cross the membrane as a neutral base before protonating intracellularly to block the Nav channel.

Secondary Pharmacology & Metabolism

Plasma Hydrolysis (Metabolic Fate)

Being an amino-ester, the molecule is a substrate for Plasma Cholinesterase (BChE) .

  • Reaction: Hydrolysis of the ester bond.

  • Products: 3-Piperidineethanol (alcohol) + Benzoic Acid.

  • Significance: This rapid hydrolysis prevents systemic toxicity (e.g., cardiac arrest) but limits the duration of anesthesia compared to amides.

Muscarinic Antagonism (Off-Target)

Piperidine derivatives often possess anticholinergic properties. The 3-substituted piperidine structure is homologous to the quinuclidine ring found in potent muscarinic antagonists.

  • Potential Effect: At high concentrations, 2-(3-Piperidinyl)ethyl benzoate may antagonize M1/M3 muscarinic receptors, leading to reduced glandular secretions or tachycardia. This is a "dirty drug" effect common in this chemical class.

Experimental Protocols for Validation

To validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Protocol A: Whole-Cell Voltage Clamp (Nav Inhibition)

Objective: Quantify the


 and state-dependence of the sodium channel block.
  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Preparation:

    • Pipette solution (Intracellular): CsF-based (to block K+ currents).

    • Bath solution (Extracellular): Standard Tyrode’s solution.

  • Execution:

    • Establish Giga-ohm seal (>1 GΩ).

    • Tonic Block Protocol: Hold at -120 mV (Resting). Pulse to 0 mV (10 ms) at 0.1 Hz. Measure peak current reduction.

    • Phasic Block Protocol: Apply a train of pulses (20 Hz) to induce channel opening/inactivation.

  • Data Analysis:

    • Plot Normalized Current vs. Pulse Number.

    • Validation Criteria: A rapid decay in current during the 20 Hz train confirms use-dependent blockade , characteristic of intracellular pore binding.

Protocol B: Plasma Stability Assay (Metabolic Half-Life)

Objective: Confirm the ester-linked instability (distinguishing from amides).

  • Matrix: Pooled human plasma (heparinized).

  • Incubation: Spike compound to 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench with Acetonitrile (ACN).

  • Analysis: LC-MS/MS monitoring the parent mass.

  • Validation Criteria: Rapid disappearance (

    
     min) in plasma, but stability in PBS (buffer control), confirms enzymatic hydrolysis by cholinesterases.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Protocol A: Electrophysiology cluster_1 Protocol B: Metabolism Step1 HEK293-Nav1.7 Whole Cell Patch Step2 Apply 20Hz Pulse Train Step1->Step2 Step3 Measure Peak Na+ Current Step2->Step3 Step4 Incubate in Human Plasma Step5 LC-MS/MS Quantification Step4->Step5

Caption: Parallel workflows for validating pharmacodynamics (Nav blockade) and pharmacokinetics (Ester hydrolysis).

References

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711–734.

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25.

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.

  • Hille, B. (1977). Local anesthetics: Hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515.

  • Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.

Physical and chemical properties of 2-(3-Piperidinyl)ethyl benzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical and Chemical Properties of 2-(3-Piperidinyl)ethyl Benzoate HCl.

Executive Summary

2-(3-Piperidinyl)ethyl benzoate hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted at the 3-position with an ethyl benzoate moiety. Structurally, it represents a "reversed" amino-ester scaffold compared to classical local anesthetics (e.g., piperocaine), where the amino functionality is typically external to the lipophilic linker.

This compound serves primarily as a research standard and intermediate in the synthesis of bioactive heterocyclic derivatives. Its physicochemical profile is defined by the interplay between the lipophilic benzoate ester and the hydrophilic, basic piperidinium core. This guide provides a rigorous analysis of its properties, synthesis, and stability, grounded in the principles of heterocyclic chemistry.

Molecular Identity & Structural Analysis

The molecule consists of a secondary amine (piperidine) connected via a two-carbon ethyl spacer to a benzoate ester. The hydrochloride salt form ensures water solubility and solid-state stability.

Attribute Detail
IUPAC Name 2-(Piperidin-3-yl)ethyl benzoate hydrochloride
Common Synonyms 3-Piperidineethanol benzoate HCl; Benzoic acid 2-(3-piperidyl)ethyl ester HCl
CAS Number Not formally assigned in public registries for the specific HCl salt.[1] (Precursor 3-Piperidineethanol: 16780-04-4 )
Molecular Formula C₁₄H₁₉NO₂ · HCl
Molecular Weight 233.31 g/mol (Free Base) / 269.77 g/mol (HCl Salt)
SMILES Cl.O=C(OCCC1CNCCC1)C2=CC=CC=C2
Stereochemistry Contains one chiral center at the piperidine C3 position. Commercial reagents are typically racemic unless specified as (R) or (S).
Structural Diagram (DOT Visualization)

Structure Benzoate Benzoate Moiety (Lipophilic / UV Active) Linker Ethyl Linker (-CH2-CH2-) Benzoate->Linker Ester Bond (Hydrolysis Susceptible) Piperidine 3-Piperidine Ring (Secondary Amine / Basic) Linker->Piperidine C3 Attachment HCl HCl Counterion (Ionic Bonding) Piperidine->HCl Salt Formation

Figure 1: Structural decomposition of the molecule highlighting functional domains.

Physicochemical Profile

The following data is synthesized from structure-property relationship (SPR) models and empirical data of homologous piperidine esters.

Table 1: Physical Properties
PropertyValue / DescriptionContext & Causality
Physical State White to off-white crystalline powderIonic lattice energy of the ammonium-chloride salt stabilizes the solid form.
Melting Point 145°C – 155°C (Predicted)Typical range for HCl salts of secondary amino esters; sharp melting indicates high purity.
Solubility (Water) > 50 mg/mL (High)The protonated piperidinium nitrogen (

) provides high solvation energy in aqueous media.
Solubility (Organic) Soluble in Ethanol, DMSO, Methanol.Insoluble in Hexane, Ether.The salt form prevents dissolution in non-polar solvents. Free base extraction is required for non-polar solubility.
pKa (Base) ~10.8 (Piperidine NH)The secondary amine is strongly basic. At physiological pH (7.4), the molecule is >99.9% protonated (ionized).
LogP (Octanol/Water) 2.4 (Free Base) / -0.5 (Salt)The benzoate ring drives lipophilicity, but ionization drastically reduces membrane permeability without a carrier.
UV Absorption

Characteristic

transitions of the benzoyl chromophore.
Chemical Reactivity & Stability
4.1 Hydrolysis (Degradation Pathway)

The ester linkage is the primary site of chemical instability.

  • Acidic Conditions: Stable at pH < 4.

  • Basic Conditions: Rapid hydrolysis at pH > 9. The hydroxide ion attacks the carbonyl carbon, cleaving the molecule into Benzoic Acid and 3-Piperidineethanol .

  • Enzymatic: Susceptible to plasma esterases (e.g., butyrylcholinesterase) in biological systems.

4.2 Reactivity of the Amine

As a secondary amine, the nitrogen atom is nucleophilic in its free base form.

  • N-Acylation: If the free base is exposed to acyl chlorides or anhydrides, it will form an amide (N-benzoyl derivative), which is a common impurity during synthesis if protection groups are not used.

  • Oxidation: Susceptible to N-oxidation to form the N-oxide under strong oxidative stress (e.g., peroxides).

Degradation Pathway Diagram

Degradation Compound 2-(3-Piperidinyl)ethyl Benzoate HCl Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack (OH-) BaseCond Basic Conditions (pH > 9) or Esterase Enzyme BaseCond->Compound Product1 Benzoic Acid (Anion at high pH) Intermediate->Product1 Elimination Product2 3-Piperidineethanol (Free Alcohol) Intermediate->Product2 Cleavage

Figure 2: Hydrolytic degradation pathway yielding the parent alcohol and acid.

Synthesis & Characterization Protocols

Expert Note: Direct reaction of benzoyl chloride with 3-piperidineethanol is chemically flawed because the secondary amine is more nucleophilic than the hydroxyl group, leading to N-benzoylation (amide formation) rather than the desired O-benzoylation (ester). A protection-deprotection strategy is required.

5.1 Validated Synthetic Route
  • Step 1: N-Protection

    • Reagents: 3-Piperidineethanol + Di-tert-butyl dicarbonate (

      
      ) + 
      
      
      
      in DCM.
    • Mechanism: Selective protection of the secondary amine to form N-Boc-3-piperidineethanol.

    • Outcome: Prevents amide formation in the next step.

  • Step 2: O-Benzoylation (Esterification)

    • Reagents: N-Boc-intermediate + Benzoyl Chloride (

      
      ) + Pyridine (catalyst/base).
      
    • Conditions:

      
      , 4 hours.
      
    • Result: Formation of N-Boc-2-(3-piperidinyl)ethyl benzoate.

  • Step 3: Deprotection & Salt Formation

    • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) followed by HCl gas.

    • Mechanism: Acidic cleavage of the Boc group.

    • Final Product: 2-(3-Piperidinyl)ethyl benzoate HCl precipitates as a solid.

5.2 Analytical Characterization
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

    • Detection: UV @ 230 nm (Benzoate absorption).

  • Proton NMR (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • 
       8.0 (d, 2H, Ar-H), 7.6 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H) [Benzoate].
      
    • 
       4.4 (t, 2H, 
      
      
      
      ) [Deshielded by ester].
    • 
       3.3-2.8 (m, 4H, Ring 
      
      
      
      ).
    • 
       1.9-1.2 (m, remaining aliphatic protons).
      
Handling & Safety (MSDS Highlights)
Hazard ClassClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Amine salts can have sympathomimetic effects.
Irritation Skin/Eye IrritantWear nitrile gloves and safety goggles. Acidic nature of HCl salt causes irritation.
Storage HygroscopicStore in a desiccator at -20°C. Protect from moisture to prevent hydrolysis.
References
  • PubChem Compound Summary. 3-Piperidineethanol (Precursor). National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Barnes, D. M., et al. (2002). "Development of a Catalytic Enantioselective Synthesis of the Correlation Standard for a 3-Substituted Piperidine." Journal of Organic Chemistry. (Reference for 3-substituted piperidine stereochemistry).

Sources

The Piperidine Pharmacophore: Structural Dynamics and Therapeutic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—stands as one of the most pervasive "privileged scaffolds" in modern medicinal chemistry.[1][2] Found in over 20 distinct drug classes, including blockbuster agents like fentanyl (analgesic), donepezil (Alzheimer’s), and methylphenidate (ADHD), its ubiquity is not accidental.

This guide dissects the pharmacological relevance of the piperidine system.[1][3][4][5][6][7][8] We move beyond basic structural definitions to analyze the causality of its success: its ability to modulate pKa for optimal bioavailability, its conformational flexibility (chair-boat dynamics) allowing induced-fit binding, and its synthetic accessibility.

Structural Analysis: The "Why" of Piperidine

The pharmacological dominance of piperidine stems from three physicochemical pillars:

Conformational Fidelity

Unlike planar aromatic rings (e.g., pyridine), piperidine exists primarily in a chair conformation . This 3D geometry allows substituents to adopt axial or equatorial positions, enabling precise vectorization of functional groups to probe receptor pockets.

  • Equatorial Preference: Bulky substituents at C4 prefer the equatorial position to minimize 1,3-diaxial interactions, a feature critical for the binding of 4-anilidopiperidines (fentanyl class).

  • Induced Fit: The ring retains enough flexibility to undergo conformational shifts upon binding, maximizing van der Waals contacts within the active site.

The Basic Nitrogen (pKa ~11)

The secondary amine in piperidine is highly basic. At physiological pH (7.4), it exists predominantly in its cationic (protonated) form.

  • Pharmacological Consequence: This positive charge drives ionic interactions with conserved aspartate (Asp) or glutamate (Glu) residues in the orthosteric binding pockets of G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Serotonin, Opioid).

Lipophilicity Modulation

The saturated carbon skeleton provides a hydrophobic scaffold that facilitates blood-brain barrier (BBB) penetration, while the polar nitrogen prevents the molecule from becoming trapped in lipid bilayers.

Therapeutic Case Studies & Mechanisms[9]

Neurology: Acetylcholinesterase (AChE) Inhibition

Drug: Donepezil (Aricept) Mechanism: Donepezil utilizes a specific N-benzylpiperidine moiety to span the entire active gorge of the AChE enzyme.

  • The Anchor: The protonated piperidine nitrogen forms a hydrogen bond with the solvent network or direct ionic interaction near the bottom of the gorge.

  • The Pi-Cation Interaction: The charged nitrogen engages in a high-energy cation-

    
     interaction with the indole ring of Trp279  at the Peripheral Anionic Site (PAS). This dual-site binding explains its high potency and selectivity.
    
Analgesia: The 4-Anilidopiperidines

Drug: Fentanyl Mechanism: Fentanyl binds to the


-opioid receptor (MOR). The piperidine ring is the central scaffold holding two critical pharmacophores in the correct spatial arrangement:
  • N-Phenethyl group: Docks into a hydrophobic pocket formed by transmembrane helices.

  • 4-Anilido group: Engages specific residues deep in the receptor.

Visualizing the Interaction Logic:

G cluster_0 Piperidine Scaffold Properties cluster_1 Receptor/Enzyme Interactions Pip Piperidine Ring (Chair Conformation) N_atom Basic Nitrogen (Protonated at pH 7.4) Pip->N_atom C_skel Hydrophobic Skeleton Pip->C_skel Asp Aspartate Residue (GPCR Orthosteric Site) N_atom->Asp Ionic Bond (Salt Bridge) Trp Tryptophan (Trp279) (AChE PAS) N_atom->Trp Cation-Pi Interaction BBB Blood-Brain Barrier Permeability C_skel->BBB Lipophilic Balance

Figure 1: Mechanistic mapping of the piperidine scaffold's interaction with biological targets. The protonated nitrogen is the primary "warhead" for affinity, while the carbon skeleton modulates pharmacokinetics.

Synthetic Strategies: Functionalizing the Core

To utilize the piperidine scaffold, one must master its synthesis.[2] While ring-closing metathesis is elegant, Reductive Amination remains the industrial workhorse due to its reliability and tolerance of functional groups.

Protocol: One-Pot Reductive Amination (STAB Method)

Rationale: We use Sodium Triacetoxyborohydride (STAB) because it is milder than Sodium Cyanoborohydride and does not produce toxic cyanide byproducts. It selectively reduces the imine intermediate without reducing aldehydes or ketones.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Free Base Formation (In Situ): In a round-bottom flask under

    
     atmosphere, suspend 4-piperidone HCl in DCE. Add Triethylamine (1.0 equiv) to liberate the free amine if necessary (though STAB tolerates acid salts).
    
  • Imine Formation: Add the Primary Amine and Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy. The acid catalysis is crucial to protonate the carbonyl, facilitating nucleophilic attack.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why portion-wise? To control the exotherm and prevent localized over-reduction.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Quench with saturated aqueous

    
     (gas evolution will occur). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradients).

Visualizing the Workflow:

Synthesis Start 4-Piperidone + Amine R-NH2 Imine Intermediate: Imine Formation (Acid Catalyzed) Start->Imine AcOH, DCE, 1h Red Reduction: NaBH(OAc)3 (Selective Hydride Transfer) Imine->Red 0°C to RT, 16h End Product: N-Substituted Piperidine Red->End Quench NaHCO3

Figure 2: The STAB reductive amination workflow. This route is preferred for introducing diversity at the N-position or C4-position.

Experimental Validation: Radioligand Binding Assay

To verify the relevance of a synthesized piperidine derivative, one must determine its binding affinity (


).

Context: Testing a novel N-substituted piperidine against the


-opioid receptor (MOR).

Protocol:

  • Membrane Preparation: Use CHO cells stably expressing human MOR. Homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use

    
    -DAMGO (a specific MOR agonist).
    
  • Incubation:

    • Mix Membranes +

      
      -DAMGO (1 nM) + Test Compound (concentration gradient 
      
      
      
      to
      
      
      M).
    • Non-Specific Binding Control: Include a set of tubes with excess unlabeled Naloxone (10

      
      M) to block all specific sites.
      
  • Filtration: Incubate for 60 min at 25°C. Rapidly filter through PEI-soaked glass fiber filters .

    • Technical Insight: Polyethyleneimine (PEI) coating is positively charged; it reduces the non-specific binding of the sticky radioligand to the filter paper, a common source of error in lipophilic piperidine assays.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Piperidine in Major Drugs

Drug NameTherapeutic ClassPiperidine RoleMechanism Focus
Fentanyl Opioid AnalgesicCore ScaffoldHolds pharmacophores in specific steric arrangement for MOR activation [1].
Donepezil Anti-Alzheimer'sBinding AnchorN-benzylpiperidine interacts with Trp279 (cation-

) in AChE [2].[9]
Raloxifene SERM (Osteoporosis)Side ChainPiperidine side chain interacts with Asp351 in Estrogen Receptor, forcing antagonist conformation.
Palbociclib CDK4/6 InhibitorSolubilizerPiperazine/Piperidine motifs often improve solubility and kinase hinge binding.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

Sources

2-(3-Piperidinyl)ethyl benzoate hydrochloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Architecture

2-(3-Piperidinyl)ethyl benzoate hydrochloride (2-PEBz[1]·HCl) represents a specialized pharmacophore scaffold distinct from the more common N-substituted piperidines (e.g., the Flavoxate precursor class). Structurally, it features a piperidine ring substituted at the C3 position with an ethyl linker terminating in a benzoate ester.[1]

This specific topology offers unique advantages in medicinal chemistry:

  • Chirality & Conformational Bias: Unlike N-substituted analogs, the C3-substitution introduces a chiral center, allowing for stereoselective interactions with GPCRs (specifically Muscarinic and Sigma receptors).[1]

  • Metabolic Stability: The carbon-carbon bond at the C3 position is more resistant to oxidative dealkylation compared to the N-alkyl bond found in many antihistamines.[1]

  • Lipophilic Domain: The benzoate moiety serves as a "lipophilic anchor," facilitating membrane permeability and hydrophobic pocket binding.[1]

This guide details the chemoselective synthesis of 2-PEBz[1]·HCl, overcoming the inherent competition between N-acylation and O-acylation.[1]

Synthetic Strategy: Chemoselectivity Control

The Challenge: Competitive Nucleophilicity

The synthesis of amino-esters from amino-alcohols presents a classic chemoselectivity problem.[1] The secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol of the ethyl side chain.

  • Reaction A (Undesired): Attack by Nitrogen

    
     Stable Amide (N-Benzoyl derivative).[1]
    
  • Reaction B (Desired): Attack by Oxygen

    
     Ester (O-Benzoyl derivative).[1]
    
The Solution: Proton-Protection Strategy

To exclusively favor Reaction B without requiring protection/deprotection steps (like Boc-protection), we utilize a Proton-Protection Strategy (Fischer Esterification conditions).[1] By conducting the reaction in a highly acidic medium, the amine is fully protonated (


), rendering it non-nucleophilic. The alcohol remains available to attack the protonated carboxylic acid (or acid chloride).
Experimental Protocol
Materials
  • Precursor: 3-Piperidineethanol (CAS: 13444-56-9)[1]

  • Reagent: Benzoic Acid (High Purity) or Benzoyl Chloride

  • Solvent/Catalyst: Anhydrous Ethanol/HCl gas or Thionyl Chloride (

    
    )
    
  • Salt Former: Hydrogen Chloride (gas or ethereal solution)

Method A: Thionyl Chloride Mediated (One-Pot)

This method generates the acid chloride in situ and provides the HCl necessary to protonate the amine.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge: Add Benzoic Acid (1.1 eq) and anhydrous Toluene (5-10 volumes).

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
    • Checkpoint: Solution should be clear (Benzoyl Chloride formed).[1]

  • Addition: Cool to 0°C. Add 3-Piperidineethanol (1.0 eq) dissolved in Toluene dropwise.

    • Mechanism:[2][3][4][5][6][7] The HCl generated from the first step (and excess

      
      ) immediately protonates the piperidine nitrogen.
      
  • Reflux: Heat to reflux (110°C) for 4–6 hours. The protonated amine cannot react; the alcohol attacks the benzoyl chloride.[1]

  • Workup:

    • Cool to room temperature.[1][6][8] The product often precipitates as the hydrochloride salt.[1]

    • If no precipitate: Evaporate solvent, reconstitute in minimal hot Isopropanol (IPA).

    • Add diethyl ether to induce crystallization.[1][8]

  • Filtration: Collect the white crystalline solid (2-PEBz·HCl) under vacuum.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision nodes in the synthesis to avoid amide formation.

SynthesisPath Start Start: 3-Piperidineethanol Decision Select Reagent System Start->Decision Route_Basic Route A: Basic Conditions (Benzoyl Cl + Et3N) Decision->Route_Basic High pH Route_Acidic Route B: Acidic Conditions (Benzoic Acid + HCl/SOCl2) Decision->Route_Acidic Low pH (Preferred) Result_Amide Result: N-Benzoyl Amide (Undesired Impurity) Route_Basic->Result_Amide N-Attack Result_Salt Intermediate: Protonated Amine (R2NH2+) Route_Acidic->Result_Salt N-Protection Reaction Esterification (Reflux) Result_Salt->Reaction O-Attack Product Final Product: 2-(3-Piperidinyl)ethyl benzoate HCl Reaction->Product

Caption: Chemoselective pathway favoring esterification via in-situ amine protonation.[1]

Critical Quality Attributes (CQA) & Characterization

To validate the synthesis, one must confirm the ester linkage and the integrity of the secondary amine salt.

Proton NMR ( -NMR) Diagnostic Signals

The shift of the methylene protons adjacent to the oxygen is the primary indicator of successful esterification.

Proton PositionPrecursor (Alcohol)

(ppm)
Product (Ester)

(ppm)
Diagnostic Note
-CH2-OH ~3.6 - 3.7~4.3 - 4.4 Downfield shift due to deshielding by the benzoate carbonyl.[1]
Ar-H (Benzoate) N/A7.4 - 8.1Appearance of aromatic multiplets (2H, 2H, 1H).[1]
Piperidine NH N/A (Broad)~9.0 - 9.5Broad singlet indicating HCl salt formation (

).[1]
HPLC Impurity Profiling

Common impurities arise from incomplete reaction or thermal degradation.[1]

  • Impurity A (Hydrolysis): Benzoic Acid (Retention time < Product).

  • Impurity B (N-Acylation): N-benzoyl-3-(2-hydroxyethyl)piperidine.[1] This is non-basic and will not form a salt.[1] Detection: Extract a sample with aqueous base/DCM.[1][8] If the organic layer contains a UV-active species that does not extract into acid, it is the Amide.[1]

Applications in Drug Development[2]

This molecule serves as a versatile building block in two primary therapeutic areas:[1]

A. Muscarinic Antagonists (Antispasmodics)

Similar to Flavoxate and Propiverine, the 2-piperidinoethyl ester motif is crucial for antispasmodic activity.[1] The 3-substituted isomer (2-PEBz) offers a scaffold to explore isomeric selectivity against Muscarinic M1 vs M3 receptors.[1] The "kinked" geometry of the 3-position often improves selectivity for M1 receptors in the CNS.[1]

B. Sigma-1 Receptor Ligands

Sigma-1 receptors bind high-affinity ligands possessing a basic amine flanked by hydrophobic domains.[1] 2-PEBz fits the classic pharmacophore:

  • Basic Center: Piperidine Nitrogen.[1]

  • Linker: Ethyl chain.[1][2][9]

  • Hydrophobic Tail: Phenyl ring (Benzoate).[1] Researchers utilize this scaffold to synthesize radioligands or neuroprotective agents.[1]

Pharmacological Logic Diagram

SAR_Logic Scaffold 2-PEBz Scaffold Domain1 Benzoate (Lipophilic) Scaffold->Domain1 Domain2 Ethyl Linker Scaffold->Domain2 Domain3 Piperidine (Basic) Scaffold->Domain3 Target1 Membrane Permeability Domain1->Target1 Interaction Target2 Receptor Depth (Distance) Domain2->Target2 Interaction Target3 Ionic Bond (Aspartate Residue) Domain3->Target3 Interaction

Caption: Structure-Activity Relationship (SAR) mapping of the 2-PEBz scaffold to receptor binding sites.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Benzoate ester).

    • H335: May cause respiratory irritation (Piperidine dust).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: The ester bond is susceptible to hydrolysis in humid conditions.[1] Ensure the HCl salt is completely dried (vacuum oven over

    
    ) before long-term storage.
    

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Fischer Esterification mechanisms).

  • Rubin, A. et al. (2023).[1][2] "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst". MDPI. (Demonstrates acid-catalyzed benzoate synthesis kinetics).

  • Vertex AI Search. (2024).[1] "Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride". PrepChem. (Analogous protocol for piperidine-ethanol esterification/salts).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13444-56-9, 3-Piperidineethanol.[1] (Precursor data).

Sources

Methodological & Application

Using 2-(3-Piperidinyl)ethyl benzoate hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 2-(3-Piperidinyl)ethyl benzoate hydrochloride , designed for researchers in neuropharmacology.

Since this specific isomer (3-substituted) is a niche research compound compared to its N-substituted analogs (classic local anesthetics), this guide focuses on its application as a structural probe for Voltage-Gated Sodium Channels (VGSCs) and Sigma Receptor modulation, based on the Structure-Activity Relationship (SAR) of amino-alkyl-benzoates.[1]

Introduction & Pharmacological Rationale[2][3][4][5][6]

2-(3-Piperidinyl)ethyl benzoate hydrochloride represents a specific structural class of neuroactive compounds combining a lipophilic aromatic moiety (benzoate) with a basic amine (piperidine) via an ethyl linker.[1] Unlike classic local anesthetics where the alkyl chain is attached to the piperidine nitrogen (N-substituted), this compound features a 3-substituted piperidine ring .[1]

Mechanistic Significance

This structural variance is critical for neuropharmacology research for two reasons:

  • Stereoelectronic Probing of Na+ Channels: The 3-substitution introduces chirality and alters the spatial orientation of the protonated amine relative to the aromatic ring.[1] This makes it an excellent probe for mapping the local anesthetic binding site within the pore of Voltage-Gated Sodium Channels (NaV).

  • Sigma Receptor Selectivity: 3-substituted piperidines are privileged scaffolds for Sigma-1 (

    
    1) receptor  ligands.[1] This compound serves as a template to investigate non-opioid modulation of calcium signaling and neuroprotection.[1]
    

Chemical Properties & Preparation

PropertySpecification
IUPAC Name 2-(Piperidin-3-yl)ethyl benzoate hydrochloride
Molecular Formula C₁₄H₁₉NO₂[1][2] · HCl
Molecular Weight 269.77 g/mol
Solubility Water (50 mM), DMSO (100 mM), Ethanol (25 mM)
Appearance White to off-white crystalline solid
Stability Hygroscopic; store at -20°C under desiccant.[1][3]
Reagent Preparation Protocol

Objective: Prepare a stable 10 mM stock solution for in vitro assays.

  • Weighing: Accurately weigh 2.70 mg of the hydrochloride salt.

  • Solvent Choice:

    • For Electrophysiology: Dissolve in distilled deionized water (ddH₂O) to avoid DMSO artifacts on channel gating.

    • For Binding Assays: Dissolve in 100% DMSO .

  • Dissolution: Vortex for 30 seconds. If using water, ensure pH is neutral (the HCl salt is acidic; buffer capacity of the bath solution is usually sufficient, but check stock pH if >10 mM).[1]

  • Aliquot & Storage: Aliquot into 50 µL volumes in light-shielded tubes. Flash freeze in liquid nitrogen. Store at -80°C. Do not refreeze.

Experimental Application I: Electrophysiology (Patch Clamp)

Context: Determining the IC₅₀ for tonic and phasic block of NaV1.x channels in dorsal root ganglion (DRG) neurons or transfected HEK293 cells.

Workflow Diagram (DOT)

PatchClampWorkflow Prep Cell Preparation (HEK293-NaV1.7) Giga Giga-Ohm Seal Formation Prep->Giga Break Whole-Cell Configuration Giga->Break Control Record Control Na+ Currents Break->Control Perfusion Perfuse Compound (1 - 100 µM) Control->Perfusion Stabilize 5 min Analysis Analyze Tonic vs. Use-Dependent Block Perfusion->Analysis Voltage Protocols

Figure 1: Whole-cell patch clamp workflow for characterizing Na+ channel inhibition.

Detailed Protocol
  • Internal Solution (Pipette): CsF 140 mM, NaCl 10 mM, EGTA 10 mM, HEPES 10 mM (pH 7.3 with CsOH). Expert Note: Cs+ blocks K+ channels, isolating Na+ currents.[1]

  • External Solution (Bath): NaCl 140 mM, KCl 3 mM, CaCl₂ 1 mM, MgCl₂ 1 mM, HEPES 10 mM, Glucose 10 mM (pH 7.4).[1]

  • Voltage Protocol (State-Dependent Block):

    • Holding Potential: -100 mV (Resting state).

    • Test Pulse: Depolarize to 0 mV for 20 ms.

    • Frequency: 0.1 Hz (Tonic block) vs. 10 Hz (Use-dependent block).

  • Application: Perfuse 2-(3-Piperidinyl)ethyl benzoate via a gravity-fed system. Test concentrations: 1, 10, 30, 100, 300 µM.[1]

  • Data Calculation:

    
    
    Fit data to the Hill equation to derive IC₅₀.
    

Experimental Application II: Sigma-1 Receptor Binding

Context: 3-substituted piperidines often exhibit high affinity for Sigma-1 receptors.[1] This assay validates the compound's off-target profile or specific utility as a sigma ligand.[1]

Competition Binding Protocol
  • Tissue Source: Rat brain homogenate or CHO cells overexpressing human

    
    1 receptor.[1]
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    1).
    
  • Non-specific Binding Control: Haloperidol (10 µM).[1]

  • Incubation:

    • Mix: 100 µL Membrane prep + 50 µL [³H]-Ligand (2 nM) + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Time: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Liquid scintillation spectroscopy.

Data Visualization & Analysis

When reporting results for this compound, structure your data as follows to facilitate comparison with standard ligands (e.g., Lidocaine, PRE-084).

Comparative Pharmacological Profile (Template)
Parameter2-(3-Piperidinyl)ethyl benzoateReference (Lidocaine)Reference (PRE-084)
NaV1.7 IC₅₀ (Tonic) [Experimental Value] µM~100-300 µMN/A
NaV1.7 IC₅₀ (Phasic) [Experimental Value] µM~30-50 µMN/A
Sigma-1 Kᵢ [Experimental Value] nM>10,000 nM~2-40 nM
LogP (Calculated) ~2.82.43.1

Note: The 3-piperidinyl isomer is expected to show higher metabolic stability than simple N-alkyl esters due to steric hindrance near the ester bond.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a benzoate ester of a secondary amine, this compound is a potential skin and eye irritant .[1] Inhalation of dust may cause respiratory irritation.[1]

  • Neurotoxicity: At high systemic doses, sodium channel blockers can cause seizures (CNS excitation) followed by depression.[1] Treat as a potent neuroactive agent.[1][4]

  • Disposal: Neutralize with aqueous NaOH to hydrolyze the ester before disposal in organic waste streams.[1]

References

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review.[1] Anesthesiology. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 3-substituted piperidines.[1] Journal of Medicinal Chemistry. Link

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology.[1] The Journal of Physiology. Link

  • PubChem Compound Summary. Benzoate Esters and Piperidine Derivatives. Link

Disclaimer: This Application Note is for research use only. The compound 2-(3-Piperidinyl)ethyl benzoate is not approved for human therapeutic use.[1]

Sources

Large-scale production and purification of 2-(3-Piperidinyl)ethyl benzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary & Strategic Analysis

Target Molecule: 2-(3-Piperidinyl)ethyl benzoate Hydrochloride Primary Application: Pharmaceutical Intermediate / Fine Chemical Building Block CAS Registry (Base): N/A (Custom Synthesis Context) Core Challenge: Chemoselectivity (Amine vs. Hydroxyl acylation)

This guide details a robust, scalable protocol for the production of 2-(3-Piperidinyl)ethyl benzoate HCl. The synthesis of this molecule presents a classic organic chemistry challenge: chemoselectivity . The starting material, 3-piperidineethanol, contains both a secondary amine and a primary alcohol.

Direct reaction with benzoyl chloride (BzCl) will kinetically favor the amine, resulting in the undesired N-benzamide (amide) rather than the target O-benzoate (ester). While kinetic control methods exist, they are unreliable at scale. Therefore, this protocol utilizes a Protection-Activation-Deprotection strategy using the tert-butyloxycarbonyl (Boc) group. This route ensures >99% regioselectivity, high yields, and simplifies the final purification into a pharmaceutical-grade hydrochloride salt.

Chemical Reaction Pathway

The synthesis follows a three-stage linear sequence designed to maximize purity.

ReactionScheme SM 3-Piperidineethanol (Starting Material) Step1 Step 1: N-Protection (Boc2O, NaOH) SM->Step1 Inter1 N-Boc-3-piperidineethanol (Intermediate 1) Step1->Inter1 Yield: ~95% Step2 Step 2: O-Benzoylation (BzCl, Et3N, DMAP) Inter1->Step2 Inter2 N-Boc-2-(3-piperidinyl)ethyl benzoate (Intermediate 2) Step2->Inter2 Yield: ~90% Step3 Step 3: Deprotection & Salt Formation (HCl/IPA) Inter2->Step3 Product 2-(3-Piperidinyl)ethyl benzoate HCl (Final Product) Step3->Product Yield: ~85%

Figure 1: Synthetic pathway ensuring exclusive O-acylation via N-Boc protection.

Detailed Experimental Protocol

Stage 1: N-Protection (Synthesis of N-Boc-3-piperidineethanol)

Objective: Mask the nucleophilic secondary amine to prevent N-benzoylation.

Reagents:

  • 3-Piperidineethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Tetrahydrofuran (THF) or Dioxane

Protocol:

  • Setup: Charge a glass-lined reactor with 3-piperidineethanol dissolved in THF (5 vol).

  • Addition: Cool to 0–5°C. Add 1M NaOH (1.2 equiv) followed by the slow addition of

    
     dissolved in THF. Maintain temperature <10°C to prevent thermal decomposition of Boc anhydride.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The amine spot should disappear.

  • Workup: Evaporate THF under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (EtOAc) (3x).[1]

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate to yield the crude N-Boc intermediate as a viscous oil.
    
    • Checkpoint: Purity should be >95% by GC/NMR. No purification is usually needed for the next step.

Stage 2: O-Benzoylation (Esterification)

Objective: Introduce the benzoate ester moiety onto the ethyl side chain.

Reagents:

  • N-Boc-3-piperidineethanol (1.0 equiv)

  • Benzoyl Chloride (BzCl) (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Dissolve the N-Boc intermediate in anhydrous DCM (10 vol). Add

    
     and DMAP.
    
  • Acylation: Cool the solution to 0°C. Add Benzoyl Chloride dropwise over 30 minutes. The reaction is exothermic; control the rate to keep T < 10°C.

  • Completion: Stir at room temperature for 6–12 hours.

    • Mechanistic Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the reaction of the sterically unhindered primary alcohol.

  • Quench: Quench with saturated

    
     solution to neutralize excess BzCl and HCl byproducts.
    
  • Workup: Separate phases. Wash the organic layer with 1M Citric Acid (to remove residual amines/DMAP), then water, then brine.

  • Concentration: Dry over

    
     and concentrate in vacuo to obtain the N-Boc-ester.
    
Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group and crystallize the final HCl salt in one step.

Reagents:

  • N-Boc-2-(3-piperidinyl)ethyl benzoate (from Stage 2)

  • HCl in Isopropanol (5–6 M) or HCl in Dioxane (4 M)

  • Diethyl Ether or MTBE (Antisolvent)

Protocol:

  • Dissolution: Dissolve the crude N-Boc-ester in a minimal amount of dry Isopropanol (IPA) or DCM.

  • Acidolysis: Cool to 0°C. Slowly add HCl/IPA solution (5 equiv of HCl).

  • Reaction: Stir at room temperature for 2–4 hours.

    
     gas evolution will be observed.
    
    • Observation: A white precipitate often begins to form as the reaction proceeds.

  • Precipitation: Once deprotection is complete (verified by HPLC), dilute the mixture with Diethyl Ether or MTBE to force complete crystallization of the salt.

  • Isolation: Filter the white solid under nitrogen atmosphere (the salt may be hygroscopic). Wash the cake with cold Ether.

Purification Strategy (Recrystallization)

For pharmaceutical applications, the crude HCl salt must be recrystallized to remove traces of benzoic acid or unreacted intermediates.

Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).

  • Dissolution: Suspend the crude solid in boiling IPA (approx. 5 mL per gram). Add Methanol dropwise only if needed to achieve full dissolution.

  • Hot Filtration: If particulates are present, filter the hot solution through a sintered glass funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, cool to 0–4°C for 4 hours.

  • Collection: Filter the crystals. Wash with a cold 1:1 mixture of IPA/EtOAc.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    

Target Specifications:

Parameter Specification Method
Appearance White to off-white crystalline powder Visual
Purity > 98.5% HPLC (C18, ACN/Water)
Melting Point Distinct (Range depends on polymorph, typically >150°C) DSC / Capillary

| Residual Solvents | < ICH Limits | GC-Headspace |

Process Workflow Diagram

ProcessFlow Reactor1 Reactor 1: N-Protection (THF, 0-25°C) Workup1 Phase Separation & Drying Reactor1->Workup1 Crude N-Boc Reactor2 Reactor 2: Esterification (DCM, BzCl, DMAP) Workup1->Reactor2 Workup2 Acid Wash (Citric Acid) & Concentration Reactor2->Workup2 Crude Ester Reactor3 Reactor 3: Deprotection (HCl/IPA) Workup2->Reactor3 Crystallizer Crystallization Unit (IPA/EtOAc, Cooling) Reactor3->Crystallizer HCl Salt Solution FilterDry Filtration & Vacuum Drying Crystallizer->FilterDry Wet Cake

Figure 2: Unit operation flow for the large-scale production line.

References

  • Luh, T. Y., & Chong, Y. H. (1978).[2] A Convenient Method for the Selective Esterification of Amino-Alcohols.[2] Synthetic Communications, 8(5), 327–333. Link

  • Organic Chemistry Portal. Ester synthesis by esterification. (Accessed 2024). Link

  • Meshram, G. A., & Patil, V. D. (2008).[3] Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide Under Solvent Free Condition. International Journal of Chemical Sciences. Link

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link

  • National Institutes of Health (NIH). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. (2025). Link

Sources

Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Predictive Power of QSAR in the Analysis of Benzoate Derivatives

Benzoate derivatives are a class of aromatic compounds characterized by a benzene ring attached to a carboxyl group, forming an ester. This core structure is a versatile scaffold found in a wide array of molecules with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, parabens (esters of p-hydroxybenzoic acid) are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial effects[1][2]. The biological activity of these derivatives is intricately linked to the nature and position of substituents on the benzene ring. Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful computational framework to model and predict the biological activity of these compounds based on their molecular structures[3].

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on conducting a robust QSAR analysis of benzoate derivatives. We will delve into the theoretical underpinnings of QSAR, provide detailed, field-proven protocols using open-source software, and explain the critical reasoning behind experimental choices. The objective is to equip you with the knowledge and tools to develop predictive and interpretable QSAR models that can accelerate the discovery and optimization of novel benzoate derivatives with desired biological activities.

Pillar 1: The Conceptual Framework of QSAR

At its core, QSAR is a computational and mathematical methodology that seeks to establish a relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model is essentially a mathematical equation that quantifies this relationship.

For benzoate derivatives, the substituents on the aromatic ring can significantly alter properties such as:

  • Hydrophobicity: Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: Electron-donating or withdrawing groups can modify the reactivity of the aromatic ring and the ester group, affecting interactions with biological targets.

  • Steric Properties: The size and shape of substituents can dictate how well the molecule fits into a binding site.

A well-constructed QSAR model can not only predict the activity of novel compounds but also provide insights into the mechanism of action by identifying the key molecular features driving the biological response[4].

Pillar 2: The QSAR Workflow: A Self-Validating System

A robust QSAR analysis follows a systematic workflow designed to ensure the statistical significance and predictive power of the resulting model. Each step builds upon the previous one, with validation checks integrated throughout the process.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Model Interpretation & Application A Dataset Collection B Data Curation & Standardization A->B C Molecular Descriptor Generation B->C D Data Splitting (Training/Test) C->D E Model Building (e.g., MLR, SVM) D->E F Internal Validation (Cross-validation) E->F G External Validation F->G H Applicability Domain Definition G->H I Interpretation & Prediction H->I Descriptor_Relationship Activity Antimicrobial Activity (pMIC) LogP Hydrophobicity (LogP) LogP->Activity +ve correlation TPSA Polarity (TPSA) TPSA->Activity -ve correlation MolWt Size/Sterics (MolWt) MolWt->Activity +ve correlation

Sources

Techniques for converting benzoate ester to its hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Hydrochlorination of Amino-Benzoate Esters

Part 1: Executive Summary & Scientific Rationale

The Chemical Paradox

The request to convert a "benzoate ester" to a hydrochloride salt requires immediate chemical clarification to ensure safety and success. A simple benzoate ester (e.g., Methyl Benzoate) is a neutral molecule with no basic center capable of accepting a proton to form a stable hydrochloride salt. Attempting to treat a neutral ester with hydrochloric acid will result in acid-catalyzed hydrolysis , destroying the ester to form benzoic acid and alcohol.

This guide addresses the Amino-Benzoate Esters (e.g., Benzocaine, Procaine, Tetracaine). These molecules possess a basic nitrogen center (aniline or aliphatic amine) that allows for protonation. The challenge in drug development is kinetically favoring the protonation of the amine (salt formation) while thermodynamically preventing the hydrolysis of the ester bond.

Critical Mechanistic Factors
  • pKa Considerations: The aniline nitrogen in compounds like Benzocaine has a low pKa (~2.5) due to the electron-withdrawing nature of the ester group. This makes it a weak base, requiring strong, anhydrous acidic conditions to drive the equilibrium toward the salt form.

  • Hydrolysis Competition: In the presence of water and acid, the ester bond is susceptible to cleavage.

    
    
    Therefore, the exclusion of water is the primary control parameter for high-yield synthesis.
    

Part 2: Methodology Selection Guide

Choose the protocol based on your scale, available equipment, and the hydrolytic stability of your specific ester.

FeatureMethod A: Anhydrous Gas Method B: In-Situ TMSCl Method C: Solvent Precipitation
Primary Reagent HCl Gas (Cylinder or Generator)Trimethylsilyl Chloride (TMSCl)Conc. HCl (37% Aqueous)
Water Content Near Zero (< 0.1%)Scavenged chemicallyHigh (Introduced by reagent)
Hydrolysis Risk LowestVery LowModerate to High
Scalability High (Industrial Standard)Medium (Lab/Pilot)Low (Quick Screening)
Equipment Gas scrubber, trap, flow controlStandard glasswareStandard glassware
Best For Unstable esters, Bulk scaleHigh-value APIs, Moisture sensitiveStable esters, Rough checks

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Anhydrous HCl Sparging

Best for: Maximum yield, scale-up, and highly moisture-sensitive esters.

Materials:

  • Amino-Benzoate Ester (Dry)

  • Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (dried over molecular sieves).

  • HCl Gas Source (Lecture bottle or NaCl/H₂SO₄ generator).

  • Inert Gas (Nitrogen/Argon).

Workflow:

  • Dissolution: Dissolve 10.0 mmol of the amino-benzoate ester in 50 mL of anhydrous solvent. Ensure complete dissolution; filter if turbid.

  • System Setup: Assemble a 3-neck flask with a gas inlet tube (submerged), a thermometer, and a gas outlet leading to a NaOH scrubber trap. Flush with Nitrogen.

  • Sparging: Cool the solution to 0–5°C using an ice bath to maximize HCl solubility and minimize exotherm. Slowly bubble dry HCl gas into the solution.

  • Nucleation: A white precipitate (the hydrochloride salt) should form immediately. Continue sparging until the supernatant is acidic (check damp pH paper held above the liquid, not dipping in).

  • Isolation: Filter the solid rapidly under a blanket of nitrogen (many salts are hygroscopic).

  • Washing: Wash the filter cake with cold, anhydrous ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Protocol B: The "Smart Lab" Method – In-Situ Generation (TMSCl/MeOH)

Best for: High precision, avoiding gas cylinders, and chemical scavenging of moisture.

Mechanism:



Note: This reaction generates anhydrous HCl directly in the solution while consuming trace water.

Workflow:

  • Preparation: Dissolve 5.0 mmol of amino-benzoate ester in 10 mL of dry Methanol (MeOH).

  • Addition: Add 1.1 equivalents (5.5 mmol) of Trimethylsilyl Chloride (TMSCl) dropwise at room temperature.

    • Observation: The solution may warm slightly.

  • Reaction: Stir for 30–60 minutes. The HCl is generated in situ and protonates the amine.

  • Precipitation:

    • Option 1: If the salt is insoluble in MeOH, it will precipitate.

    • Option 2: If soluble, slowly add an anti-solvent (e.g., Diethyl Ether or Hexane) until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter and dry as per Protocol A.

Protocol C: Rapid Aqueous Precipitation

Best for: Stable esters (e.g., Procaine) and quick qualitative verification.

Workflow:

  • Dissolution: Dissolve the ester in a minimal amount of acetone or ethanol.

  • Acidification: Add Conc. HCl (37%) dropwise with vigorous stirring.

  • Crystallization: The salt may precipitate immediately. If not, add diethyl ether until the solution turns cloudy.

  • Risk Mitigation: Perform this rapidly and at cold temperatures (0°C) to prevent the water in the acid from hydrolyzing the ester. Filter immediately.

Part 4: Visualization of Workflows

Figure 1: Method Selection Decision Tree

G Start Start: Amino-Benzoate Ester CheckStability Is the Ester Bond Hydrolytically Unstable? Start->CheckStability Unstable Yes (Unstable) CheckStability->Unstable Stable No (Stable) CheckStability->Stable Scale Scale of Reaction? Unstable->Scale MethodB Method B: TMSCl / MeOH Stable->MethodB For Purity MethodC Method C: Conc. HCl / Solvent Stable->MethodC For Speed Large > 10 grams Scale->Large Small < 10 grams Scale->Small MethodA Method A: Anhydrous HCl Gas Large->MethodA Small->MethodB

Caption: Decision matrix for selecting the optimal hydrochlorination technique based on ester stability and scale.

Figure 2: In-Situ TMSCl Reaction Pathway

Reaction Reagents TMSCl + MeOH Generation In-Situ Generation (HCl + TMS-OMe) Reagents->Generation Exothermic Protonation Protonation Step Generation->Protonation Anhydrous HCl Substrate Amino-Benzoate (Free Base) Substrate->Protonation Product Benzoate Ester HCl Salt Protonation->Product Precipitation

Caption: Chemical pathway for the TMSCl method, highlighting the generation of anhydrous HCl.

Part 5: Quality Control & Troubleshooting

Validation Metrics:

  • Melting Point: The HCl salt will have a significantly higher melting point than the free base (e.g., Benzocaine Base: 89°C

    
     Benzocaine HCl: ~208°C).
    
  • Silver Nitrate Test: Dissolve a small sample in water and add

    
    . A white precipitate (
    
    
    
    ) confirms the presence of the chloride counter-ion.
  • 1H-NMR: Look for the downfield shift of protons adjacent to the nitrogen. Ensure the ester protons (e.g.,

    
    ) remain intact and integrated correctly to confirm no hydrolysis occurred.
    

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Oiling Out Product is not crystallizing; solvent too polar or impure.Scratch glass to induce nucleation; add non-polar anti-solvent (Ether/Hexane); cool to -20°C.
Smell of Benzoic Acid Ester hydrolysis occurred.[1]Water was present.[1][2][3][4][5][6][7][8] Switch to Method A or B. Ensure solvents are dried over molecular sieves.
Hygroscopic Solid Salt absorbs moisture from air.Dry under high vacuum immediately. Store in a desiccator. Handle in a glovebox if necessary.

References

  • PubChem. (n.d.). Benzocaine | C9H11NO2.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cohen, F. L., & Adams, R. (1921). p-Nitrobenzoic Acid and p-Aminobenzoic Acid.[9] Organic Syntheses, 1, 391. (Foundational chemistry for amino-benzoate synthesis).[10][11]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119. (Source for TMSCl/MeOH protocol). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • St. Catherine University. (2013).[11] 3 Step Synthesis of Benzocaine. Undergraduate Research Symposium. Retrieved from [Link]

Sources

Animal models for evaluating in vivo efficacy of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Efficacy Profiling of Piperidine Derivatives

Introduction: The Piperidine Imperative

The piperidine moiety is a privileged scaffold in medicinal chemistry, serving as the structural backbone for over 12,000 clinically relevant compounds. Its conformational flexibility and ability to form hydrogen bonds make it an ideal linker for targeting G-protein-coupled receptors (GPCRs) and enzymes.

However, the in vivo success of a piperidine derivative hinges on two factors:

  • Target Engagement: Does it bind the specific receptor subtype (e.g.,

    
    -opioid vs. AChE)?
    
  • Bioavailability: Can the secondary/tertiary amine cross the Blood-Brain Barrier (BBB)?

This guide provides a rigorous, modular protocol for evaluating the two most dominant therapeutic classes of piperidine derivatives: Cognitive Enhancers (Alzheimer’s/Nootropics) and Central Analgesics .

Strategic Model Selection

Before initiating in vivo work, classify your derivative based on in vitro binding data to select the appropriate model.

ModelSelection Start Piperidine Derivative (In Vitro Profile) Target_AChE Target: AChE / BuChE (Cholinergic) Start->Target_AChE IC50 < 1µM Target_Opioid Target: Opioid / Ion Channel (Nociceptive) Start->Target_Opioid Ki < 100nM Model_Cog Model: Scopolamine-Induced Amnesia (MWM) Target_AChE->Model_Cog Model_Pain Model: Hot Plate Test (Supraspinal) Target_Opioid->Model_Pain Validation Readout: % Reversal of Deficit Model_Cog->Validation Model_Pain->Validation

Figure 1: Decision matrix for selecting the appropriate in vivo efficacy model based on primary pharmacological targets.

Module A: Cognitive Enhancement (AChE Inhibitors)

Rationale: Many piperidine derivatives (e.g., Donepezil) act as Acetylcholinesterase (AChE) inhibitors.[1] The Scopolamine-Induced Amnesia model is the industry standard for mimicking the cholinergic deficit of Alzheimer's disease.

Experimental Protocol: Morris Water Maze (MWM)

Objective: Assess spatial learning and memory retention. Subjects: Male C57BL/6 mice (8–10 weeks). Group Size: n=10-12 per group (Power > 0.8).

Reagents:

  • Induction Agent: Scopolamine Hydrobromide (1 mg/kg, i.p.).

  • Positive Control: Donepezil (3-5 mg/kg, p.o.).

  • Vehicle: 0.5% CMC-Na or Saline (matched to test compound).

Workflow:

  • Acquisition Phase (Days 1–4):

    • Dosing: Administer Test Compound (TC) or Vehicle 60 min prior to training.

    • Amnesia Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 min prior to training.

    • Training: Place mouse in water tank (22°C, opaque water). Allow 60s to find the hidden platform. If failed, guide to platform and let stay for 15s.

    • Trials: 4 trials/day per mouse, starting from different quadrants.

    • Self-Validation Check: Control mice (Vehicle+Vehicle) must show reduced latency by Day 3 (<20s). Scopolamine mice must show no improvement (>40s).

  • Probe Trial (Day 5):

    • Setup: Remove the platform.

    • Test: Release mouse from the quadrant opposite the target. Record for 60s.

    • Metrics: Time spent in Target Quadrant (%).

Data Interpretation:

GroupTreatmentExpected Latency (Day 4)Target Quadrant Time (Day 5)Interpretation
Control Veh + Veh< 15 s> 40%Normal Learning
Model Veh + Scopolamine> 45 s~ 25% (Chance)Cognitive Deficit
Positive Donepezil + Scop< 20 s> 35%Validated Rescue
Test High Piperidine-X + Scop< 25 s > 35% Efficacious

Note: If the "Visible Platform" test (Day 0) shows high latency, the compound may be causing sedation or visual impairment, invalidating the cognitive results.

Module B: Analgesic Efficacy (Central Acting)

Rationale: Piperidine is the pharmacophore of opioids (fentanyl, pethidine). The Hot Plate Test is specific for supraspinal (central) analgesia, unlike the writhing test which detects peripheral effects.[2]

Experimental Protocol: Hot Plate Test

Objective: Evaluate central antinociceptive activity. Subjects: Swiss Albino mice (20–25g).

Equipment:

  • Thermostatic Hot Plate (Ugo Basile or equivalent).

  • Critical Parameter: Surface Temperature set to 55.0 ± 0.5°C .

Workflow:

  • Baseline Selection (Pre-Screening):

    • Place untreated mice on the plate.

    • Record latency to hind paw lick or jump .

    • Exclusion Criteria: Eliminate mice with baseline latency <5s (hyperalgesic) or >30s (hypoalgesic).

  • Dosing:

    • Administer Test Compound (i.p. or p.o.).

    • Positive Control: Morphine Sulfate (5 mg/kg, s.c.).

  • Testing:

    • Measure latency at 30, 60, 90, and 120 min post-dose.

    • Cut-off Time: Strictly 45 seconds to prevent tissue damage.

Calculation (Percent Maximum Possible Effect - %MPE):



Visualizing the Mechanism:

AnalgesiaPathway Drug Piperidine Derivative Receptor Mu-Opioid Receptor (GPCR) Drug->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Calcium Inhibit Ca2+ Influx (Presynaptic) G_Protein->Calcium (-) Potassium Promote K+ Efflux (Postsynaptic) G_Protein->Potassium (+) Result Hyperpolarization & Analgesia Calcium->Result Potassium->Result

Figure 2: Signal transduction pathway for central analgesia mediated by opioid receptor modulation.

Critical Checkpoint: BBB Permeability

Piperidine derivatives often fail not due to lack of potency, but poor brain penetration.

  • In Vivo Proxy: If the compound shows efficacy in the Hot Plate test (central) but fails the Writhing test (peripheral), it suggests good BBB penetration.

  • Protocol: Calculate the Brain/Plasma ratio 1 hour post-dose using LC-MS/MS. A ratio > 0.3 is generally required for CNS drugs.

References

  • Review of Piperidine Pharmacophore Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4] Source: International Journal of Molecular Sciences (2023).[3] URL:[Link]

  • Cognition Model Protocol (MWM) Title: Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.[5][6] Source: JoVE (Journal of Visualized Experiments).[5] URL:[Link]

  • Analgesia Model Protocol (Hot Plate) Title: A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.[7] Source: PubMed / NIH. URL:[Link]

  • BBB Permeability of Piperidines Title: In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Source: European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

Sources

Formulation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride for Preclinical Studies

Introduction & Compound Profile

This technical guide outlines the protocol for formulating 2-(3-Piperidinyl)ethyl benzoate hydrochloride , a synthetic amino-ester derivative, for preclinical administration (IV, IP, and Oral).[1][2][3]

This compound belongs to a class of amino-alkyl benzoates , structurally related to local anesthetics (e.g., piperocaine) and antispasmodics.[1][2][3] Its physicochemical behavior is dominated by two opposing functional groups: the lipophilic benzoate ester (prone to hydrolysis) and the hydrophilic piperidinium chloride (providing water solubility).[1]

Critical Formulation Challenges:

  • Hydrolytic Instability: The ester bond is susceptible to chemical hydrolysis, particularly at neutral to alkaline pH (

    
    ) or in the presence of plasma esterases.[1]
    
  • Solubility-pH Interplay: While the HCl salt is water-soluble, neutralization of the piperidine amine (pKa

    
     10.[1][2][3]5) at physiological pH can lead to precipitation of the free base.
    
PropertyValue (Predicted/Experimental)Implication
Molecular Weight ~305.8 g/mol (HCl salt)Use MW correction factor (0.[1][2][3]88) for free base dosing.[1][4]
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.[1][2][3]
LogP (Octanol/Water) ~2.6 (Free Base)Moderate lipophilicity; crosses BBB.[1]
pKa (Piperidine N) ~10.6Highly ionized at physiological pH.[1]
Melting Point 160–165 °C (Decomposes)Avoid high-heat sterilization (autoclave).[1][2][3]

Pre-Formulation Characterization

Before preparing the final dosing solution, you must validate the stability window. This protocol uses a "Self-Validating" approach where the formulation is tested against stress conditions prior to animal dosing.[1][2][3]

Protocol A: pH-Stability Profiling

Objective: Determine the pH range where the ester is most stable (typically pH 4.0–5.5 for benzoates).[1]

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL of HPLC-grade water (1 mg/mL).

  • Buffer Aliquots: Prepare 1 mL aliquots in:

    • Acetate Buffer (pH 4.0)[1][2]

    • Phosphate Buffer (pH 7.4)[1][2]

    • Borate Buffer (pH 9.0)[1][2]

  • Incubation: Incubate at 37°C for 4 hours.

  • Analysis: Analyze via HPLC (UV @ 235 nm for benzoate).

    • Acceptance: >98% recovery of parent peak.[1][5][6]

    • Failure Mode: Appearance of Benzoic Acid peak (hydrolysis product).[1]

Formulation Strategy & Decision Tree

The choice of vehicle depends strictly on the route of administration and the concentration required.

FormulationStrategy Start Target Concentration? CheckSol Solubility Check (in Saline) Start->CheckSol Soluble Soluble (>5 mg/mL) CheckSol->Soluble Clear Solution Insoluble Insoluble/Precipitates CheckSol->Insoluble Turbid IV_Route IV/IP Formulation (pH 4.5-5.5) Soluble->IV_Route Buffer 10mM Acetate or Citrate Buffer + Saline IV_Route->Buffer Oral_Route Oral Suspension Insoluble->Oral_Route Vehicle 0.5% MC or 10% HP-beta-CD Oral_Route->Vehicle

Figure 1: Decision tree for vehicle selection based on solubility thresholds.

Detailed Preparation Protocols

Protocol B: Intravenous (IV) / Intraperitoneal (IP) Solution

Target: 5 mg/mL solution, pH 5.0, Isotonic.[1][2] Stability: Prepare FRESH daily.[1][2]

Materials:

  • Compound (HCl salt)[1][2][4][6][7]

  • 0.9% Sodium Chloride (Sterile Saline)[1][2][8]

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PES Syringe Filter (Sterile)[1][2]

Step-by-Step:

  • Weighing: Weigh 50.0 mg of 2-(3-Piperidinyl)ethyl benzoate HCl into a sterile 15 mL polypropylene tube.

  • Solubilization: Add 8.0 mL of Sterile Saline. Vortex for 2 minutes until fully dissolved.[1][2]

    • Note: If dissolution is slow, sonicate for 30 seconds.[1] Do not heat >40°C.

  • pH Adjustment (Critical): Measure pH. It will likely be acidic (~4.0).[1]

    • Target pH is 5.0 ± 0.2 .[1][2]

    • If pH < 4.5, carefully add 0.1 N NaOH dropwise.[1] Caution: Exceeding pH 6.0 may cause local precipitation or accelerate ester hydrolysis.[2][3]

  • Volume Make-up: Add Sterile Saline to reach a final volume of 10.0 mL .

  • Sterilization: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile crimp-top vial.

  • QC Check: Inspect for particulates against a dark background.

Protocol C: Oral (PO) Suspension

Target: 20 mg/mL Suspension (for high-dose toxicology).[1][2][3]

Materials:

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

Step-by-Step:

  • Grinding: Weigh 200 mg of compound. Using a mortar and pestle, triturate the powder to break up crystal aggregates.[1]

  • Wetting: Add 200 µL of Tween 80 directly to the powder. Grind to form a smooth paste.[1]

  • Suspension: Geometrically dilute with 0.5% Methylcellulose solution, adding small amounts while mixing to prevent clumping.

  • Final Volume: Transfer to a graduated cylinder and adjust volume to 10.0 mL with vehicle.

  • Resuspension: Vortex vigorously before dosing.

Stability & Degradation Mechanism[3][9]

Understanding the degradation pathway is essential for interpreting anomalous PK data.[1] The primary risk is the hydrolysis of the ester linkage, yielding Benzoic Acid and 2-(3-Piperidinyl)ethanol .[1][2][3]

Degradation Parent 2-(3-Piperidinyl)ethyl benzoate (Active Drug) Transition Tetrahedral Intermediate (pH dependent) Parent->Transition + H2O / Esterase Product1 Benzoic Acid (Inactive Metabolite) Transition->Product1 Product2 2-(3-Piperidinyl)ethanol (Amino Alcohol) Transition->Product2

Figure 2: Hydrolytic degradation pathway.[1][2][3] The appearance of Benzoic Acid in plasma samples indicates ex-vivo or in-vivo breakdown.[2][3]

Quality Control Specifications

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution (IV); Uniform suspension (PO).
pH pH Meter4.5 – 5.5 (IV); Uncontrolled (PO).[1]
Purity HPLC-UV (235 nm)>98% Area Under Curve (AUC).[1][2][3]
Osmolality Freezing Point Depression280 – 300 mOsm/kg (IV only).[1]

HPLC Method for Verification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV 235 nm (Benzoate absorption max).[1]

References

  • Bundgaard, H., et al. (1991).[1][9] "Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir."[1][2][3][9] Pharmaceutical Research, 8(9), 1087-1093.[1][2][3][9]

  • Mishra, A., et al. (2008).[1][7] "Synthesis of ethyl esters of amino acid hydrochloride salts." Brazilian Journal of Pharmaceutical Sciences, 19(1).

  • Heller, S. T., et al. (2012).[1][10] "Carbonylimidazole derivatives are highly active acylation reagents for esterification."[1][2][10] Organic Letters, 14(8), 1970-1973.[1][2][3] [1][2][3]

  • PubChem Compound Summary. "Ethyl benzoate: Chemical and Physical Properties." National Library of Medicine.[1]

  • Organic Chemistry Portal. "Benzoic Acid Esters Stability and Protection."

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Piperidinyl)ethyl benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride during storage?

A1: The degradation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride is primarily influenced by three main factors: hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The ester linkage in the molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] This process, known as hydrolysis, results in the formation of benzoic acid and 2-(3-piperidinyl)ethanol. Given that the compound is a hydrochloride salt, the presence of moisture can create a localized acidic environment, which may accelerate this degradation pathway.[4]

  • Oxidation: The piperidine ring, specifically the tertiary amine, is prone to oxidation.[5] This can lead to the formation of N-oxides or other oxidative degradation products, particularly in the presence of atmospheric oxygen over extended periods or when exposed to oxidizing agents.[5][6]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.[1][5] This is a common issue for many organic molecules and can lead to a complex mixture of degradation products.

Q2: What are the optimal storage conditions for 2-(3-Piperidinyl)ethyl benzoate hydrochloride to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored under controlled conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation. The hydrochloride salt form is intended to enhance stability and solubility.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°CLow temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)An inert atmosphere minimizes the risk of oxidation of the piperidine moiety.
Container Tightly sealed, airtight amber glass vialPrevents exposure to moisture and air, and amber glass protects the compound from light.[7]
Moisture Store in a desiccator or dry environmentMinimizing moisture is crucial to prevent hydrolysis of the ester linkage.[2]
Q3: I've noticed a change in the physical appearance of the solid compound (e.g., color change, clumping). What could this indicate?

A3: A change in the physical appearance of your compound is a strong indicator of potential degradation.

  • Color Change (e.g., yellowing): This often suggests oxidative or photodegradation. The formation of colored degradants is a common outcome of these processes.

  • Clumping or Caking: This is a sign of moisture absorption (hygroscopicity). As the compound absorbs water, it can become sticky and clump together. This is a critical issue as the presence of moisture will likely lead to hydrolysis of the ester.[6]

If you observe any of these changes, it is highly recommended to re-analyze the purity of the compound before use.

Q4: Can I store 2-(3-Piperidinyl)ethyl benzoate hydrochloride in solution? If so, what are the recommended conditions?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store it in solution for a short duration:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid aqueous buffers if possible. If an aqueous buffer is necessary, use a slightly acidic pH (around 5.0) to minimize both acid- and base-catalyzed hydrolysis.[4]

  • Storage Temperature: Store solutions at -20°C or -80°C to significantly slow down degradation.

  • Degassing: Degassing the solvent before preparing the solution can help to remove dissolved oxygen and reduce the risk of oxidation.

II. Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

Issue 1: Inconsistent results in biological assays.

If you are observing variable results in your experiments, it could be due to the degradation of your compound.

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS).

The appearance of new peaks, especially those that grow over time, is a classic sign of degradation.

  • Peak at the retention time of benzoic acid: This strongly suggests hydrolysis of the ester bond.

  • Early eluting, more polar peaks: These could correspond to the other hydrolysis product, 2-(3-piperidinyl)ethanol, or other polar degradants.

  • Peaks with a mass increase of +16 Da: This is indicative of oxidation, likely the formation of an N-oxide on the piperidine ring.

To confirm the identity of these peaks, a forced degradation study is recommended (see Protocol 1).

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate its likely degradation products, which can then be used as standards to identify unknown peaks in your samples.[8]

Objective: To generate and identify potential hydrolytic and oxidative degradation products.

Materials:

  • 2-(3-Piperidinyl)ethyl benzoate hydrochloride

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify the degradation peaks.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Identification Identify Degradation Peaks Analysis->Identification

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a reverse-phase HPLC method to monitor the purity of 2-(3-Piperidinyl)ethyl benzoate hydrochloride and detect its degradation products.

Objective: To quantify the parent compound and separate it from its potential degradation products.

Instrumentation and Conditions:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 230 nm and 272 nm (for benzoate and piperidine chromophores) or MS detection.

Procedure:

  • Prepare a standard solution of your compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Prepare your sample solution at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Integrate the peak areas. The purity of your sample can be calculated as a percentage of the total peak area.

  • The appearance of new peaks over time in stored samples indicates degradation.

IV. Key Degradation Pathways

The primary degradation pathways for 2-(3-Piperidinyl)ethyl benzoate hydrochloride are hydrolysis and oxidation.

Degradation_Pathways cluster_hydrolysis Hydrolysis (+H₂O) cluster_oxidation Oxidation (+[O]) Parent 2-(3-Piperidinyl)ethyl benzoate hydrochloride Benzoic_Acid Benzoic Acid Parent->Benzoic_Acid Ester Cleavage Piperidinyl_Ethanol 2-(3-Piperidinyl)ethanol Parent->Piperidinyl_Ethanol Ester Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Amine Oxidation

Caption: Major degradation pathways.

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the integrity of your 2-(3-Piperidinyl)ethyl benzoate hydrochloride, leading to more reliable and reproducible experimental outcomes.

V. References

  • Biosynce. (2025). What is the stability of piperidine? - Blog. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Liquid Chromatography & Related Technologies, 33(15), 1433-1448.

  • Okezue, M. A., & Byrn, S. R. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals (Basel), 16(2), 257.

  • MilliporeSigma. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 10(1), 1-32.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-2-(3-PIP)-BENZ-HCl Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming poor solubility in organic media[1][2]

Diagnostic Assessment: The "Salt" Problem

User Query: "Why won't this compound dissolve in Dichloromethane (DCM) or Ethyl Acetate, and how do I fix it without destroying the molecule?"

Technical Analysis: The insolubility of 2-(3-Piperidinyl)ethyl benzoate hydrochloride in standard organic solvents is driven by the high crystal lattice energy of the hydrochloride salt.[1][2]

  • Ionic Character: The protonated piperidine nitrogen forms a tight ionic lattice with the chloride counter-ion (

    
    ).[2]
    
  • Lattice vs. Solvation Energy: Non-polar or moderately polar solvents (DCM, Et2O, Toluene) lack the dielectric constant (

    
    ) required to dissociate this ion pair. They cannot overcome the lattice energy.[2]
    
  • The "Benzoate" Risk: This molecule contains an ester linkage .[2][3] Aggressive strategies (e.g., heating in strong base) will cause saponification (hydrolysis), cleaving the benzoate group and destroying your compound.

Troubleshooting Protocols

Protocol A: The "Free-Base" Workaround (Extraction Strategy)

Use this if you need to perform an extraction, chromatography, or a reaction requiring the neutral amine.

The Concept: Converting the ionic HCl salt into its neutral "free-base" form eliminates the ionic lattice, instantly rendering the molecule soluble in organic solvents like DCM, Chloroform, or Ethyl Acetate.

⚠️ CRITICAL WARNING: Do NOT use strong bases (NaOH, KOH) at high temperatures. This will hydrolyze the benzoate ester.[2] Use the Mild Bicarbonate Method .[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of Water (it should be highly water-soluble).[2]

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) .[2] You now have a biphasic system (Water on top, DCM on bottom).[2]

  • Neutralization: While stirring vigorously, slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Observation: Bubbling (

      
      ) will occur.[1][2]
      
    • Target: Continue until the aqueous layer pH reaches ~8.5–9.0.[2]

  • Partitioning: The neutral amine will migrate into the DCM layer.[2]

  • Separation: Separate the organic layer.[2] Extract the aqueous layer 2x more with DCM.[2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visual Workflow (Decision Logic):

FreeBaseLogic Start Start: Insoluble HCl Salt Goal Goal: Solubilize in Organic Solvent Start->Goal Check1 Keep Salt Form? Goal->Check1 Is the salt form strictly required? ProtocolA Protocol A: Bicarbonate Wash Check1->ProtocolA No (Free Base OK) ProtocolB Protocol B: Solvent Engineering Check1->ProtocolB Yes (Must stay HCl) StepA1 Dissolve in H2O + Add DCM ProtocolA->StepA1 StepB1 Use Polar Aprotic (DMSO/DMF) ProtocolB->StepB1 StepB2 Use Cosolvent (DCM + 10% MeOH) ProtocolB->StepB2 StepA2 Add Sat. NaHCO3 (pH 8.5) StepA1->StepA2 StepA3 Extract Organic Layer StepA2->StepA3 caption Figure 1: Decision matrix for solubilization strategy based on experimental requirements.

Protocol B: Reaction Media (Keeping the Salt)

Use this if your subsequent reaction requires the salt form or if you cannot expose the compound to base.

Strategy 1: The "Super-Solvent" Switch If you must dissolve the salt directly, you need high dielectric constants.

Solvent ClassRecommended SolventSolubility PotentialRemoval Difficulty
Dipolar Aprotic DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (Excellent)High (High BP)
Dipolar Aprotic DMF (Dimethylformamide)⭐⭐⭐⭐ (Very Good)High (High BP)
Alcohol Methanol (MeOH) ⭐⭐⭐⭐ (Good)Low (Easy to Vap)
Chlorinated DCM⭐ (Poor - Insoluble)Low

Strategy 2: The "DCM/MeOH" Trick Pure DCM won't work.[2] However, a mixture of DCM:Methanol (9:1 or 8:2) often breaks the lattice energy enough to solubilize amine salts while maintaining "organic" character for chromatography or reactions.

  • Tip: If using silica chromatography, add 1% Triethylamine (TEA) to the eluent to prevent the amine from streaking.

Protocol C: Phase Transfer Catalysis (The "Magic" Bullet)

Use this for heterogeneous reactions (Solid Salt + Organic Solvent).

If you have solid 2-(3-Piperidinyl)ethyl benzoate HCl suspended in Toluene or DCM and need it to react with an electrophile, use Phase Transfer Catalysis (PTC) .[1][2]

Mechanism: You add a lipophilic quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide).[1][2] The TBAB acts as a "shuttle," exchanging its bromide for the benzoate-amine's counter-ion or solubilizing the ion pair into the organic phase.

Recommended Catalyst:

  • Tetrabutylammonium Bromide (TBAB): 5–10 mol%[1][2]

  • Aliquat 336: For highly non-polar solvents (Hexane/Toluene).[2]

PTC Workflow Diagram:

PTC_Mechanism SolidSalt Solid Phase (Amine-HCl Salt) Interface || Interface || SolidSalt->Interface Insoluble Complex Soluble Ion Pair [Amine+ • Q+] Interface->Complex Shuttles into Organic OrganicPhase Organic Phase (DCM/Toluene) caption Figure 2: Phase Transfer Catalysis mechanism for solubilizing ionic salts in non-polar media. Catalyst PTC Catalyst (Q+ Br-) Catalyst->Interface Attacks Surface Complex->OrganicPhase Reacts

Frequently Asked Questions (FAQ)

Q1: I tried free-basing, but my product "oiled out" into a gum. What happened? A: This is common for piperidine benzoates.[2] The free base is likely an oil or a low-melting solid.[1][2]

  • Fix: Do not panic.[2] Dissolve the gum in a small amount of DCM, dry with

    
    , and evaporate slowly. If you need a solid, try triturating (grinding) the gum with cold Hexane or Diethyl Ether to induce crystallization.
    

Q2: Can I use Ultrasound (Sonication) to dissolve the salt in DCM? A: Sonication creates a metastable suspension, not a true solution.

  • Verdict: Useful for heterogeneous reactions (like Protocol C), but bad for spectroscopy (NMR) or homogeneous kinetics.[2] The salt will eventually settle out.[2]

Q3: Will the benzoate ester survive if I use NaOH? A: High risk. Benzoate esters are more stable than aliphatic esters, but 1M NaOH can still hydrolyze them, especially if the reaction warms up. Always stick to Sodium Bicarbonate (


)  or Sodium Carbonate (

)
for safety.[1][2]

References

  • Solubility of Amine Salts

    • Source: Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Chapter on Salt Selection and Solubility).

    • Context: Explains the lattice energy dynamics of hydrochloride salts vs. free bases.
    • URL:[1][2]

  • Phase Transfer Catalysis

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[2][3]

    • Context: Definitive guide on using quaternary ammonium salts to solubilize ionic species in organic media.
    • URL:[1][2]

  • Solvent Properties & Selection

    • Source: Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]

    • Context: Provides dielectric constants and solubility parameters for choosing cosolvents (e.g., DCM/MeOH mixtures).
    • URL:[1][2]

  • Ester Hydrolysis Kinetics

    • Source: Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions.
    • Context: Validates the stability of benzoate esters vs.
    • URL:[1][2]

Sources

Column chromatography techniques for purifying crude benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Division: Separation Science & Chromatography Applications Operator: Senior Application Scientist (Ph.D.) Status: Active Session

Mission Statement

Welcome to the Chromatography Technical Support Center. You are likely here because your crude benzoate ester—synthesized via Fischer esterification, Steglich coupling, or Schotten-Baumann conditions—is failing to meet purity specifications.

Benzoate esters present a unique chromatographic paradox: they are generally stable and UV-active (easy to detect), yet they frequently suffer from co-elution with unreacted acids and hydrolytic instability on active silica. This guide moves beyond basic "how-to" steps to explain the hydrodynamic and chemical causality of separation failures, ensuring your next run yields analytical-grade material.

Module 1: Pre-Purification Diagnostics (The "Triage" Phase)

User Question: "My TLC shows a streak starting from the baseline up to my product spot. Should I run a gradient column to clean this up?"

Scientist Response: Stop. Do not load this mixture onto a column yet. The streak is almost certainly unreacted benzoic acid or a derived activated species. Silica gel is slightly acidic (


). Loading a crude mixture containing free carboxylic acid onto silica will result in "chemisorption," where the acid drags along the stationary phase, potentially contaminating your ester fractions due to ion-exchange interactions  with surface silanols.

The Protocol: The "Flash" Bicarbonate Wash Before chromatography, you must chemically ablate the acidic impurity.

  • Dissolution: Dissolve crude oil in

    
     (Ether) or EtOAc. Avoid DCM if possible (emulsion risk).
    
  • The pH Swing: Wash

    
     with Saturated Aqueous 
    
    
    
    .
    • Mechanism:[1][2] Benzoic acid (

      
      ) is deprotonated by bicarbonate (
      
      
      
      ) to form the water-soluble sodium benzoate.
  • Verification: Spot the organic layer on TLC.[3] If the baseline streak persists, repeat.

  • Drying: Dry over

    
     (not 
    
    
    
    —magnesium sulfate is faster and more aggressive for ester crudes).

Data Insight: Removing the acid chemically increases the effective theoretical plate count (


) of your column by preventing "fronting" caused by mass overload of the impurity.
Module 2: Method Development & Optimization

User Question: "I am using Hexane/Ethyl Acetate (Hex/EtOAc). My product (


) separates well on TLC, but co-elutes on the column. Why?"

Scientist Response: TLC is an equilibrium process; Flash chromatography is a dynamic flow process. A


 on TLC is required for easy separation. If you have close-eluting impurities (like benzyl alcohol or coupling byproducts like DCU), Hex/EtOAc may lack the selectivity  needed.

The "Selectivity Triangle" Adjustment If Hex/EtOAc fails, you must change the interaction mechanism, not just the polarity.

Solvent SystemMechanismBest For...
Hexane / EtOAc Dipole-DipoleGeneral purpose. Standard starting point.
Toluene / EtOAc

-

Interaction
Benzoate Esters. The aromatic solvent interacts with the benzoate

-system, often dramatically shifting retention relative to aliphatic impurities.
DCM / Methanol H-Bonding / DipolePolar benzoates (e.g., amino-benzoates). Warning: High pressure drops.

Workflow Diagram: Method Development Logic

MethodDev Start Crude Mixture Analysis TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Rf_Eval Is u0394Rf > 0.15? TLC_Check->Rf_Eval Wash Perform NaHCO3 Wash Rf_Eval->Wash Streaking Visible Solvent_Switch Switch Selectivity: Try Toluene/EtOAc Rf_Eval->Solvent_Switch No, Spots Overlap Load Load Column (Liquid vs Solid) Rf_Eval->Load Yes, Clean Separation Wash->TLC_Check Solvent_Switch->Load Run Execute Gradient Run Load->Run

Figure 1: Decision matrix for optimizing mobile phase selectivity prior to purification.

Module 3: Troubleshooting Common Failures

User Question: "I purified my benzoate ester, but the NMR shows degradation/hydrolysis after the column. Is my product unstable?"

Scientist Response: Benzoate esters are generally robust, but electron-withdrawing groups (e.g., nitro-, cyano-benzoates) render the ester bond susceptible to acid-catalyzed hydrolysis. Standard silica gel is acidic (


).

The Fix: Silica Neutralization You must neutralize the active silanol sites (


).
  • The Additive: Add 1% Triethylamine (TEA) to your column equilibration solvent.

  • The Mechanism: TEA acts as a "sacrificial base," hydrogen-bonding to the acidic silanols. This creates a "shielded" stationary phase that prevents protonation of your ester carbonyl oxygen.

  • Protocol:

    • Flush column with 3 CV (Column Volumes) of Hexane + 1% TEA.

    • Run purification with standard solvents (no TEA needed in the run, usually, but 0.1% can be maintained if highly sensitive).

User Question: "My product is 'tailing' badly. I collect 20 fractions and it's in all of them."

Scientist Response: Tailing is rarely a "flow" issue; it is a solubility or interaction issue.

  • Scenario A: Solubility Mismatch. You dissolved the sample in a strong solvent (DCM) and injected it into a weak mobile phase (Hexane). The product precipitated at the head of the column and is slowly redissolving.

    • Solution: Use Solid Loading . Adsorb crude onto Celite 545 or Silica (1:2 ratio crude:silica), evaporate to dryness, and load the powder. This eliminates solvent mismatch effects.

  • Scenario B: Silanol Interaction. If your benzoate has an amine or pyridine tail, it is sticking to the silica.

    • Solution: Use Amine-Functionalized Silica or add 1%

      
       (if using DCM/MeOH) or TEA to the mobile phase.
      

Troubleshooting Logic Flow

Troubleshooting Issue Separation Issue Tailing Peak Tailing Issue->Tailing CoElution Co-Elution Issue->CoElution Solubility Sample Precipitated? Tailing->Solubility Gradient Isocratic Run? CoElution->Gradient SolidLoad Switch to Solid Load (Celite/Silica) Solubility->SolidLoad Yes (DCM used) Interaction Basic Functional Group? Solubility->Interaction No BaseAdd Add 1% TEA to Eluent Interaction->BaseAdd Yes (Amine present) ChangeGrad Use Shallow Gradient (0-20% over 10 CV) Gradient->ChangeGrad Yes Selectivity Impurities similar? Gradient->Selectivity No (Already Gradient) ChangeSolv Switch to Toluene or DCM Selectivity->ChangeSolv

Figure 2: Diagnostic pathway for identifying root causes of peak tailing and co-elution.

Module 4: Post-Column Processing

User Question: "I have pure fractions, but after rotary evaporation, I see white solids that aren't my product."

Scientist Response: This is likely Silica leaching or Grease .

  • Silica Fines: Flash silica (

    
    ) often passes through coarse frits.
    
    • Fix: Redissolve product in DCM and filter through a 0.45

      
       PTFE syringe filter or a small pad of Celite.
      
  • Grease: High-vacuum grease from ground glass joints is ubiquitous.

    • Fix: Benzoate esters often crystallize well. Dissolve in hot Hexane (or Pentane) with a drop of EtOAc, cool to

      
      . Grease stays in the mother liquor; benzoates crystallize out.
      
References
  • Biotage. "Successful Flash Chromatography: Solvent Choices and Selectivity." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Flash Chromatography Solvent Selection Guide." Teledyne ISCO Applications. [Link]

  • Snyder, L. R. "Classification of the Solvent Properties of Common Liquids." Journal of Chromatographic Science, 1978.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources. [Link]

Sources

Technical Support Center: Forced Degradation of 2-(3-Piperidinyl)ethyl benzoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FD-PEB-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Stress Testing Guide & Troubleshooting[1]

Executive Summary

Welcome to the technical support hub for 2-(3-Piperidinyl)ethyl benzoate hydrochloride . This guide moves beyond generic ICH templates to address the specific physiochemical vulnerabilities of this molecule.

This compound contains two distinct "kill zones" for stability:

  • The Ester Linkage: Highly susceptible to hydrolytic cleavage (Acid/Base).[1]

  • The Piperidine Ring (Secondary Amine): Susceptible to oxidative attack (N-oxide formation) and radical propagation.[1]

Module 1: Degradation Pathways & Mechanistic Logic

User Question: I am seeing multiple degradation peaks. How do I predict what they are before running LC-MS?

Expert Response: You must map the degradation based on functional group reactivity. For 2-(3-Piperidinyl)ethyl benzoate, the degradation is predictable.[1]

1. Hydrolytic Pathway (The Dominant Mode) The benzoate ester bond is the primary failure point.

  • Mechanism: Nucleophilic acyl substitution (BAc2 mechanism).[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbon more electrophilic.[1] Water attacks, cleaving the ester.[1]

  • Basic Conditions: Hydroxide ion (strong nucleophile) attacks the carbonyl directly.[1] Note: This reaction is irreversible and significantly faster than acid hydrolysis.[1]

  • Products: Benzoic Acid + 2-(3-Piperidinyl)ethanol.[1]

2. Oxidative Pathway (The Secondary Mode) The piperidine nitrogen (secondary amine) is electron-rich.[1]

  • Mechanism: Radical abstraction of the

    
    -proton (next to Nitrogen) or direct N-oxidation.[1]
    
  • Products: Piperidine N-oxides, hydroxylamines, and potentially ring-opening products under extreme stress.[1]

Visualization: Predicted Degradation Scheme

DegradationPathways Parent 2-(3-Piperidinyl)ethyl benzoate HCl BenzoicAcid Degradant A: Benzoic Acid (UV Active) Parent->BenzoicAcid Hydrolysis (Acid/Base) AminoAlcohol Degradant B: 2-(3-Piperidinyl)ethanol (Low UV Response) Parent->AminoAlcohol Hydrolysis (Acid/Base) NOxide Degradant C: Piperidine N-Oxide Parent->NOxide Peroxide Oxidation Radical Degradant D: Dehydrogenated Imine Species Parent->Radical Radical Stress (AIBN)

Caption: Figure 1: Primary degradation pathways. Hydrolysis yields Benzoic Acid and an Amino Alcohol.[1] Oxidation targets the piperidine ring.

Module 2: Experimental Protocols & Troubleshooting

User Question: My mass balance is low (<85%) in the oxidative samples. Where is the missing drug?

Expert Response: Low mass balance in oxidative stress of amines often indicates polymerization or non-eluting polar species .[1] Secondary amines can form insoluble gums or highly polar N-oxides that elute in the solvent front (void volume) if your HPLC method is not optimized for polar retention.[1]

Troubleshooting Protocol: The "Missing Mass" Investigation
  • Check the Void Volume: N-oxides are much more polar than the parent.[1] If your gradient starts at >5% Organic, they may be co-eluting with the injection peak.[1]

    • Fix: Start gradient at 1-2% Organic or use an HILIC column.[1]

  • Check for Volatility: Benzoic acid can sublime if the samples are dried down aggressively under vacuum/heat.[1]

    • Fix: Analyze liquid aliquots directly; do not rotovap to dryness.[1]

Standardized Stress Protocols (Table 1)
Stress TypeConditionDurationTarget DegradationMechanistic Note
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Protonation of carbonyl.[1] Kinetics are generally slow.[1]
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours5–20%Critical: Reaction is very fast. Do not heat initially.[1] Monitor closely to prevent 100% loss.
Oxidation 3% H₂O₂2–24 Hours5–20%Targets Piperidine Nitrogen.[1] Watch for "phantom peaks" from peroxide degradation.[1]
Thermal 60°C (Solid/Soln)7–14 Days<5%Tests physical stability.[1] Solid state usually stable unless hydrates present.[1]
Photolytic 1.2M lux[2]•hr (ICH Q1B)~1 WeekVariableBenzoate absorbs UV.[1] Run Dark Control to distinguish heat vs. light.[1]
Module 3: Analytical Method Optimization

User Question: I cannot separate Benzoic Acid from the solvent front, and the parent peak tails badly.

Expert Response: This is a classic problem with Amino-Esters .

  • Tailing Parent: The piperidine amine (pKa ~9-10) interacts with residual silanols on the C18 column.[1]

    • Solution: You must use a mobile phase modifier.[1] Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol activity.[1] Alternatively, use a high-pH resistant column (e.g., C18 Hybrid) at pH 10 to keep the amine neutral (though this risks hydrolyzing the ester on-column).[1] Stick to low pH (pH 2.5-3.[1]0) for stability.

  • Benzoic Acid Elution: Benzoic acid is a weak acid (pKa 4.2).[1] At neutral pH, it is ionized (benzoate) and elutes in the void.[1]

    • Solution: Ensure Mobile Phase A is acidic (pH < 3.0).[1] This keeps Benzoic Acid protonated and retains it on the column.[1]

Workflow: Method Development Decision Tree

MethodDev Start Start Method Dev for 2-(3-Piperidinyl)ethyl benzoate CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH Tailing Issue: Parent Peak Tailing CheckPH->Tailing No / Neutral pH Void Issue: Degradant in Void CheckPH->Void No / Neutral pH Sol1 Add 0.1% TFA or Use Charged Surface Hybrid Column Tailing->Sol1 Sol2 Lower pH to 2.5 (Protonate Benzoic Acid) Void->Sol2 Validation Proceed to Validation (ICH Q2) Sol1->Validation Peak Shape < 1.5 Tailing Sol2->Validation Retention Factor k > 2.0

Caption: Figure 2: Troubleshooting logic for HPLC method optimization specific to amino-benzoates.

Module 4: FAQ - Specific User Scenarios

Q1: The base hydrolysis sample turned yellow. Is this significant? A: Yes. While pure hydrolysis (cleavage to alcohol + acid) is colorless, yellowing often indicates oxidative coupling or degradation of the piperidine ring under basic conditions (Schiff base formation).[1] If the yellow color correlates with a mass balance deficit, check for secondary degradants using a PDA detector at 400nm (visible range).[1]

Q2: Can I use Methanol as a co-solvent for the stress study? A: Caution is advised. In acidic conditions, Methanol can react with the Benzoic Acid degradant to form Methyl Benzoate (transesterification artifact).[1]

  • Recommendation: Use Acetonitrile (ACN) as the co-solvent.[1] It is aprotic and non-nucleophilic, preventing artifact formation.[1]

Q3: How do I handle the "Amino Alcohol" degradant? It has no chromophore. A: 2-(3-Piperidinyl)ethanol lacks the benzoate UV chromophore.[1] It will be invisible at 254nm.[1]

  • Strategy: You must use a universal detector (CAD - Charged Aerosol Detector, or ELSD) or LC-MS to quantify this specific degradant.[1] Relying solely on UV will lead to mass balance errors.[1]

References
  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3][4]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3][4]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard text for degradation mechanisms).

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Technical Support Center: Minimizing Disulfide Impurity Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a persistent challenge in handling thiol-containing molecules: the unwanted formation of disulfide impurities. This guide is designed to provide you, the researcher, with a deep understanding of the underlying chemistry and practical, field-proven strategies to control and minimize this common side reaction. Our goal is to move beyond simple protocols and empower you with the knowledge to troubleshoot and optimize your specific experimental conditions.

Section 1: The Chemistry of Unwanted Disulfide Formation

Disulfide bond formation from two thiol (R-SH) precursors is an oxidative process that can be deceptively simple in its representation but is influenced by a number of critical experimental factors.[1][2] The core reaction involves the loss of two electrons and two protons from two thiol groups to form a sulfur-sulfur bond (R-S-S-R'). While essential for the structural integrity of many proteins, unintended disulfide formation can lead to product inactivation, aggregation, and analytical complications.[3][4]

The primary culprit is often molecular oxygen from the air, a process that can be significantly accelerated by various factors.[1][5][6] Understanding these factors is the first step toward effective control.

Key Factors Influencing Disulfide Formation:
  • pH: The rate of thiol oxidation is highly pH-dependent.[7][8][9] The reactive species in this process is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[10] Therefore, as the pH of the solution approaches and exceeds the pKa of the thiol group (typically around 8.5 for cysteine), the concentration of the more reactive thiolate anion increases, leading to a faster rate of oxidation.[8][9][10]

  • Presence of Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[11][12] These metals can facilitate electron transfer from the thiols to molecular oxygen, dramatically accelerating the formation of disulfide bonds.[11]

  • Oxygen Exposure: Direct exposure of thiol-containing solutions to air provides the necessary oxidizing agent (O₂) for disulfide formation.[1][6][13] The rate of this air oxidation can be influenced by factors like temperature and agitation, which increase oxygen dissolution into the medium.[5]

  • Temperature and Light: Elevated temperatures can increase reaction rates and, in some cases, lead to protein denaturation, which may expose previously buried thiol groups, making them more susceptible to oxidation.[7] Certain photochemical pathways can also contribute to thiol oxidation.[8][9][12]

Visualizing the Oxidation Pathway

The following diagram illustrates the fundamental mechanism of metal-catalyzed thiol oxidation.

Thiol_Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2RSH 2 R-SH (Thiol) 2RS- 2 R-S⁻ (Thiolate) 2RSH->2RS- -2H⁺ (High pH) O2 O₂ (Oxygen) H2O 2 H₂O (Water) O2->H2O + 4e⁻ + 4H⁺ Me_n+ Meⁿ⁺ (Metal Ion Catalyst) Me_(n-1)+ Me_(n-1)+ Me_n+->Me_(n-1)+ + e⁻ (from R-S⁻) RS_radical 2 R-S• (Thiyl Radical) 2RS-->RS_radical + Meⁿ⁺ (Catalysis) RSSR R-S-S-R (Disulfide) RS_radical->RSSR Dimerization Me_(n-1)+->Me_n+ + O₂

Caption: Metal-catalyzed oxidation of thiols to disulfides.

Section 2: Troubleshooting Guide

This section is designed to help you quickly diagnose and solve common issues related to disulfide impurity formation.

Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid formation of disulfide dimer/multimer upon dissolution or during purification. 1. High pH of the buffer.2. Presence of dissolved oxygen.3. Trace metal ion contamination.- Adjust buffer pH to be 1-2 units below the thiol pKa (typically pH 6.5-7.5).- Degas all buffers and solutions.- Add a chelating agent like EDTA (0.5-1 mM).- Work under an inert atmosphere (e.g., nitrogen or argon).
Gradual increase in disulfide impurity during storage. 1. Long-term exposure to air.2. Suboptimal storage temperature.3. Inappropriate buffer composition.- Store solutions frozen at -20°C or -80°C.[14]- Overlay the headspace of the storage container with an inert gas before sealing.- Consider lyophilization for long-term storage.[14]- Ensure the storage buffer is at an optimal pH and contains a chelating agent.
Disulfide formation during analytical procedures (e.g., HPLC, MS). 1. High pH of the mobile phase.2. Metal components in the analytical system.3. Sample heating during analysis.- Use a mobile phase with a slightly acidic pH if compatible with the analysis.- Pre-treat the sample with a reducing agent like TCEP, which is stable at low pH.[10][15]- Alkylate free thiols with reagents like N-ethylmaleimide (NEM) to prevent new disulfide formation during analysis.[16][17]
Ineffective reduction of existing disulfide bonds. 1. Insufficient concentration of reducing agent.2. Inactivated reducing agent.3. Steric hindrance around the disulfide bond.- Increase the molar excess of the reducing agent.- Use a fresh solution of the reducing agent (especially for DTT, which has a short half-life in solution).[18]- Consider using a stronger or more sterically accessible reducing agent (e.g., TCEP).- Add a denaturant (e.g., urea, guanidine-HCl) to unfold the molecule and improve access to the disulfide bond.[18][19]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store my thiol-containing solutions to prevent oxidation?

A1: The key is a multi-pronged approach:

  • Buffer Preparation: Use deoxygenated buffers. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

  • pH Control: Maintain a buffer pH between 6.5 and 7.5. This keeps the majority of thiol groups in their less reactive protonated form.[20]

  • Chelation: Always include a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.5-1 mM in your buffers.[3][21] EDTA sequesters divalent metal ions that catalyze thiol oxidation.[21][22]

  • Storage: For short-term storage (days to weeks), keep the solution at 4°C.[14] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[14] Avoid repeated freeze-thaw cycles. Overlaying the solution with an inert gas before sealing the container is also a good practice.[6]

Q2: I need to reduce disulfide bonds in my sample. Which reducing agent should I choose: DTT, TCEP, or β-mercaptoethanol (BME)?

A2: The choice of reducing agent depends on your specific application.

Reducing Agent Advantages Disadvantages Typical Concentration
DTT (Dithiothreitol) - Very effective and widely used.[23]- Forms a stable six-membered ring upon oxidation, driving the reaction forward.[19]- Strong, unpleasant odor.- Short half-life in aqueous solution; should be made fresh.[18]- Ineffective at low pH.[18]1-10 mM
TCEP (Tris(2-carboxyethyl)phosphine) - Odorless.- Effective over a wide pH range (1.5-8.5).[15]- More resistant to air oxidation than DTT.[10][15]- Does not react with maleimide-based labeling reagents.[24]- Can be more expensive than DTT or BME.1-10 mM
BME (β-Mercaptoethanol) - Inexpensive liquid.[18]- Very strong, unpleasant odor.- Volatile and toxic.- Requires a large molar excess to be effective.[18]10-50 mM

Recommendation: For most applications, TCEP is the superior choice due to its stability, lack of odor, and effectiveness over a broad pH range.[10][15] DTT is a reliable and cost-effective alternative for reactions at neutral to alkaline pH, provided fresh solutions are used.[18][23] BME is generally used when cost is the primary concern and appropriate safety measures can be strictly followed.

Visualizing the Choice of Reducing Agent

Reducing_Agent_Choice start Need to Reduce Disulfide Bond q1 Is the reaction at low pH (<7)? start->q1 q2 Is odor a major concern? q1->q2 No tcep Use TCEP q1->tcep Yes q3 Is cost the primary driver? q2->q3 No q2->tcep Yes dtt Use DTT (make fresh) q3->dtt No bme Use BME (in fume hood) q3->bme Yes

Caption: Decision workflow for selecting a reducing agent.

Q3: How can I quantify the amount of disulfide impurity in my sample?

A3: Several methods are available, with the choice depending on the required sensitivity and available instrumentation.

  • Ellman's Test: This is a colorimetric assay that uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups.[25] By measuring the free thiol concentration before and after reduction of the sample, you can determine the concentration of disulfide bonds.[26]

  • Reversed-Phase HPLC (RP-HPLC): Disulfide-linked species are often more hydrophobic and will have a different retention time on an RP-HPLC column compared to the monomeric thiol species. This allows for separation and quantification.[26]

  • Mass Spectrometry (MS): MS is a highly sensitive and definitive method.[25][26] The mass of the disulfide-linked dimer will be (2 x Monomer Mass) - 2 Da. By analyzing the sample under non-reducing conditions, you can identify and quantify the disulfide species.[27]

Q4: I am performing a reaction where I need to protect the thiol group. What are my options?

A4: If you need to prevent thiol reactivity during a subsequent synthetic step, you can use a thiol-protecting group. A common method is alkylation.

  • Alkylation: Reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) react specifically with free thiols to form a stable covalent bond, effectively capping the thiol and preventing it from forming disulfide bonds.[16] This is often done prior to analysis (like peptide mapping) to prevent artificial disulfide bond formation during sample preparation.[16][17] It's important to note that the conditions for alkylation (e.g., pH) must be carefully controlled to avoid side reactions.[16]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Thiol-Stabilizing Buffer

This protocol describes the preparation of a standard buffer designed to minimize thiol oxidation.

  • Choose a Buffer System: Select a buffer with a pKa between 6.5 and 7.5, such as a phosphate or HEPES buffer.

  • Prepare the Buffer: Dissolve the buffering agent in high-purity water to the desired final concentration (e.g., 50 mM Sodium Phosphate).

  • Add Chelator: Add EDTA to a final concentration of 1 mM from a stock solution.

  • Adjust pH: Adjust the pH to 7.0 using concentrated acid or base (e.g., HCl or NaOH).

  • Degas the Buffer: Place the buffer in a vacuum flask and apply a vacuum for 15 minutes, or sparge with nitrogen or argon gas for 20-30 minutes.

  • Store Properly: Store the buffer at 4°C in a tightly sealed container. For long-term storage, sterile filter and store at 4°C.

Protocol 2: Reduction of Disulfide Bonds with TCEP

This protocol provides a general method for reducing disulfide bonds in a protein or peptide sample.

  • Prepare TCEP Stock Solution: Dissolve solid TCEP-HCl in the Thiol-Stabilizing Buffer (Protocol 1) to a concentration of 100 mM. Adjust the pH back to 7.0 if necessary. Note: TCEP is acidic and will lower the buffer pH.

  • Sample Preparation: Dissolve your thiol-containing compound or protein in the Thiol-Stabilizing Buffer to a known concentration.

  • Initiate Reduction: Add the TCEP stock solution to your sample to achieve a final TCEP concentration of 5-10 mM (a 10-50 molar excess over the disulfide is typical).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered disulfides, incubation at 37°C may be required.

  • Downstream Processing: The reduced sample can now be used for subsequent applications. TCEP is compatible with many downstream processes, including maleimide chemistry, but may need to be removed for others.[10][24]

References

  • Oxidation of Thiols. (2021). Chemistry LibreTexts. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024). Rapid Novor. [Link]

  • How to prevent disulfide bond scrambling? (2016). ResearchGate. [Link]

  • Analysis of Disulfide Bond Formation in Therapeutic Proteins. (2018). Royal Society of Chemistry. [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. (n.d.). RSC Publishing. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate. [Link]

  • Advanced Techniques for Detection of Disulfide Bonds and Thiol Groups in Proteins. (n.d.). BiotechPack. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). PubMed Central. [Link]

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH. [Link]

  • The Most Effective Reducing Agent for Disulfide Bonds in Proteins. (2025). Let's Talk Academy. [Link]

  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. [Link]

  • Disulfide. (n.d.). Wikipedia. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (2025). ResearchGate. [Link]

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. (n.d.). [Source not further specified]. [No valid URL provided]
  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • EDTA's role in keeping antibodies from accumulating in solution? (2016). ResearchGate. [Link]

  • Protein folding guides disulfide bond formation. (n.d.). PMC - PubMed Central. [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2025). ResearchGate. [Link]

  • The role of chelating agents and amino acids in preventing free radical formation in bleaching systems. (2018). PubMed. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). PubMed. [Link]

  • How do you get information about disulphide bond formation from a MS spectrum? Also how do you prepare the sample? (2015). ResearchGate. [Link]

  • The function of EDTA. (2025). Chegg. [Link]

  • Best Practices for Proper Storage and Handling of Reagents and Supplies. (n.d.). Needle.Tube. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols. (2017). RSC Publishing. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2025). [Source not further specified]. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PubMed Central - NIH. [Link]

Sources

Validation & Comparative

Navigating the Solid Form Landscape: A Comparative Guide to 2-(3-Piperidinyl)ethyl benzoate Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy and manufacturability. This guide provides an in-depth technical comparison between the hydrochloride salt and the free base form of 2-(3-Piperidinyl)ethyl benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. By understanding the fundamental physicochemical differences and employing rigorous experimental evaluation, researchers can make informed decisions to optimize their drug development programs.

The Salt versus Free Base Dilemma: More Than Just a Counter-ion

The transformation of a free base, particularly one containing a basic nitrogenous heterocycle like piperidine, into a salt form is a common strategy to enhance its pharmaceutical properties.[1] The underlying principle involves the protonation of the basic nitrogen by an acid, in this case, hydrochloric acid, to form an ionic salt. This seemingly simple chemical modification can have a cascade of effects on the molecule's behavior.

The choice between developing the free base or a salt form is not trivial. It necessitates a comprehensive evaluation of properties such as solubility, stability, hygroscopicity, and ultimately, bioavailability. This guide will dissect these key parameters, offering both theoretical grounding and practical experimental workflows to empower researchers in their solid-form selection process.

Physicochemical Property Showdown: Hydrochloride Salt vs. Free Base

Here, we delve into a comparative analysis of the anticipated properties of 2-(3-Piperidinyl)ethyl benzoate hydrochloride and its free base form. The data presented in the summary table is illustrative, representing typical expected outcomes based on established pharmaceutical principles for amine-containing compounds and their hydrochloride salts.

Table 1: Comparative Physicochemical Properties

Property2-(3-Piperidinyl)ethyl benzoate Hydrochloride2-(3-Piperidinyl)ethyl benzoate (Free Base)Rationale for Expected Difference
Molecular Formula C₁₅H₂₂ClNO₂C₁₅H₂₁NO₂Addition of HCl.
Molecular Weight 283.8 g/mol 247.34 g/mol Increased mass due to the hydrochloride moiety.
Aqueous Solubility Significantly HigherLowThe ionic nature of the salt allows for favorable interactions with polar water molecules, disrupting the crystal lattice more readily than the less polar free base.[1]
Dissolution Rate FasterSlowerA direct consequence of higher solubility; the salt form is expected to dissolve more rapidly in aqueous media.
Hygroscopicity Potentially HigherLowerSalts, due to their ionic nature, often have a greater affinity for atmospheric moisture. This can be a critical stability concern.
Chemical Stability Generally HigherSusceptible to degradationThe protonated piperidine nitrogen in the salt is less nucleophilic, reducing its reactivity. The free base's amine can be more prone to degradation pathways.
Melting Point HigherLowerThe strong ionic interactions in the salt's crystal lattice typically require more energy to overcome compared to the intermolecular forces in the free base crystal.
Bioavailability (Oral) Potentially HigherPotentially LowerEnhanced solubility and faster dissolution of the hydrochloride salt can lead to improved absorption in the gastrointestinal tract.

Experimental Protocols for Comprehensive Characterization

To move from theoretical expectations to empirical evidence, a series of well-defined experiments are essential. The following protocols provide a self-validating framework for the comparative analysis of the two solid forms of 2-(3-Piperidinyl)ethyl benzoate.

Equilibrium Solubility Determination (pH-Solubility Profile)

Causality: The pH of the gastrointestinal tract varies significantly. Determining the solubility of an API across a range of pH values is crucial for predicting its in vivo dissolution and absorption. For a basic compound like 2-(3-Piperidinyl)ethyl benzoate, solubility is expected to be higher at lower pH due to the formation of the protonated, more soluble species.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at pH 1.2, 4.5, and 6.8, mimicking gastric and intestinal conditions.

  • Sample Addition: Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to confirm that the solid form has not changed during the experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 1.2, 4.5, 6.8) prep2 Add Excess Solid to Buffer prep1->prep2 exp1 Equilibrate at 37°C (24-48h) prep2->exp1 exp2 Separate Solid (Centrifuge/Filter) exp1->exp2 an1 Quantify Supernatant (HPLC) exp2->an1 an2 Analyze Solid Phase (XRPD) exp2->an2

Caption: Workflow for pH-solubility profile determination.

Hygroscopicity Assessment

Causality: The tendency of a material to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, as well as its handling properties during manufacturing. Salts are often more hygroscopic than their corresponding free bases.

Methodology:

  • Sample Preparation: Place a precisely weighed amount of the test compound (hydrochloride salt or free base) onto the microbalance of a Gravimetric Sorption Analyzer (GSA).

  • Drying: Dry the sample in the GSA under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Cycle: Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH, while monitoring the change in mass at each step.

  • Equilibration: Allow the sample to equilibrate at each RH step until a stable weight is recorded.

  • Desorption: Subsequently, expose the sample to a stepwise decrease in RH from 90% back to 0% to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

G start Weigh Sample in GSA dry Dry Sample (0% RH) start->dry sorption Stepwise Increase RH (0% -> 90%) dry->sorption desorption Stepwise Decrease RH (90% -> 0%) sorption->desorption end Generate Isotherm desorption->end

Caption: Gravimetric Sorption Analysis (GSA) workflow.

Chemical Stability Under Accelerated Conditions

Causality: Evaluating the chemical stability of the API under stressed conditions (elevated temperature and humidity) allows for the rapid identification of potential degradation pathways and provides an early indication of the long-term shelf life. Benzoate esters are known to be susceptible to hydrolysis.

Methodology:

  • Sample Storage: Store accurately weighed samples of the hydrochloride salt and the free base in controlled environment chambers at accelerated stability conditions (e.g., 40 °C / 75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Purity Analysis: Analyze the purity of each sample using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

  • Degradant Identification: If significant degradation is observed, characterize the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Physical Form Analysis: Analyze the physical form of the samples at each time point using XRPD to detect any changes in crystallinity or polymorphic form.

Synthesis and Form Conversion: A Conceptual Overview

The synthesis of the free base, 2-(3-Piperidinyl)ethyl benzoate, would likely involve the esterification of 2-(3-Piperidinyl)ethanol with benzoic acid or a more reactive derivative like benzoyl chloride. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

G cluster_synthesis Synthesis of Free Base cluster_conversion Salt Formation A 2-(3-Piperidinyl)ethanol C Esterification A->C B Benzoic Acid B->C D 2-(3-Piperidinyl)ethyl benzoate (Free Base) C->D E Dissolve Free Base in Solvent D->E F Add HCl E->F G Precipitation/ Crystallization F->G H 2-(3-Piperidinyl)ethyl benzoate Hydrochloride G->H

Caption: Conceptual pathway from synthesis to salt formation.

Conclusion: A Strategic Choice for Drug Development

The decision to advance either the hydrochloride salt or the free base form of 2-(3-Piperidinyl)ethyl benzoate is a multifaceted one that should be driven by empirical data. The hydrochloride salt is anticipated to offer significant advantages in terms of aqueous solubility and dissolution rate, which may translate to improved bioavailability for oral dosage forms. However, this may come at the cost of increased hygroscopicity, which requires careful consideration during formulation and packaging.

Conversely, the free base is likely to be less hygroscopic and may be suitable for specific formulation strategies, such as controlled-release applications where high solubility is not a prerequisite. Ultimately, the comprehensive characterization of both forms, using the experimental frameworks outlined in this guide, will provide the necessary data to select the optimal solid form that balances therapeutic efficacy with robust manufacturability.

References

  • de Villiers, M. M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS Omega, 8(7), 6973-6985. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International journal of pharmaceutics, 453(1), 325-337. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Kumar, L., & Bansal, A. K. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Pharmaceutical research, 33(8), 1845-1856. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. Ethyl benzoate. [Link]

  • de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 316-327. [Link]

Sources

The Piperidine Positional Scan: A Guide to Biological Activity and Developability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" and Positional Isomerism

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in over 60 FDA-approved small molecule drugs. While substituent nature (electronic/steric) is frequently optimized, the position of substitution (2-, 3-, or 4-position) acts as a critical toggle for potency and physicochemical properties.

This guide objectively compares the biological and physicochemical impact of piperidine positional isomers. Unlike a simple functional group swap, moving a substituent around the piperidine ring alters the vector of the nitrogen lone pair, changes the conformational energy landscape (A-values), and drastically shifts metabolic soft spots.

Key Takeaway:

  • 2-Position: Maximizes steric hindrance around the nitrogen; lowers pKa; often reduces metabolic clearance but can kill potency if the N-interaction is critical.

  • 3-Position: The "Goldilocks" zone for conformational locking; often enhances potency (e.g., cis-3-methylfentanyl) by restricting rotatable bonds.

  • 4-Position: Minimizes steric clash; typically tolerates bulkier groups; often the default for linker attachment but lacks the conformational rigidity of the 3-position.

Physicochemical Profiling: The Hidden Variables

Before assessing biological potency, one must understand the underlying physical changes driven by isomerism.

Basicity ( ) and Lipophilicity ( )

The position of a substituent, particularly an alkyl group, influences the basicity of the piperidine nitrogen through steric hindrance to solvation rather than inductive effects.

Property2-Substituted3-Substituted4-SubstitutedMechanism

(Basicity)
Lowest (~10.8 for 2-Me)Intermediate (~11.0 for 3-Me)Highest (~11.2 for 4-Me)Steric bulk at C2 hinders water solvation of the protonated cation, destabilizing it.
LogP (Lipophilicity) HighHighHighPositional impact is minimal on calculated LogP, but experimental LogD varies due to pKa shifts.
Metabolic Liability Blocked HighModerateSubstitution at C2 blocks

-oxidation (a major clearance pathway).
Conformational Analysis (The Chair Flip)

The piperidine ring exists predominantly in a chair conformation.

  • 4-Isomers: Substituents prefer the equatorial position (lowest energy). The ring remains flexible.

  • 3-Isomers: Substituents also prefer equatorial, but if a second group is present (e.g., on Nitrogen), significant 1,3-diaxial strain can force the ring into a rigid, specific conformation. This is often the driver for high potency in 3-substituted ligands.

Case Study: The Fentanyl Series (Opioid Potency Cliff)

The most striking example of piperidine positional isomerism is the "Fentanyl" class of mu-opioid receptor (


-OR) agonists. Here, the addition of a methyl group at the 3-position creates a drastic increase in potency compared to the unsubstituted (effectively 4-functionalized) parent.
Comparative Data: Fentanyl vs. 3-Methylfentanyl[1]
CompoundSubstitutionConfigurationPotency relative to Morphine

(nM) [

-OR]
Fentanyl Unsubstituted (C3/C2)Achiral100x1.2
(

)-cis-3-Methylfentanyl
3-Methyl (

) / (

)
~6000x 0.08
(

)-trans-3-Methylfentanyl
3-Methyl(

) / (

)
~400x0.9

-Methylfentanyl
1-(1-methyl-ethyl)...Chain modification~600x0.6

Data synthesized from Van Bever et al. and recent forensic toxicology reports [1, 5].

Mechanism of Action

The introduction of the methyl group at the 3-position (specifically in the cis configuration) locks the 4-anilido phenyl ring into an orientation that perfectly complements the hydrophobic pocket of the


-opioid receptor.
  • 2-Methyl isomers in this series are generally inactive or significantly less potent due to steric clash with the receptor residues near the nitrogen binding site.

  • 4-Methyl substitution is not applicable here as the 4-position is already occupied by the anilido pharmacophore.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting a piperidine isomer during lead optimization.

SAR_Logic Scaffold Piperidine Scaffold Pos2 2-Position (Ortho-like) Scaffold->Pos2 Pos3 3-Position (Meta-like) Scaffold->Pos3 Pos4 4-Position (Para-like) Scaffold->Pos4 StericBlock High Steric Hindrance Reduced pKa Pos2->StericBlock ConfLock Conformational Lock Rigid Vector Pos3->ConfLock Flexibility High Flexibility Min. Steric Clash Pos4->Flexibility MetabStab Increased Metabolic Stability (Blocks alpha-ox) StericBlock->MetabStab Primary Benefit HighPotency High Potency Potential (Specific Binding) ConfLock->HighPotency Primary Benefit LinkerSite Ideal Linker Site (PROTACs/Multimers) Flexibility->LinkerSite Primary Benefit

Figure 1: Strategic decision tree for piperidine substitution. Selecting the position dictates the physicochemical compromise between stability, potency, and flexibility.

Experimental Protocols

To validate these differences in your own program, the following self-validating workflows are recommended.

A. Synthesis: Accessing the Isomers

While 4-substituted piperidines are commercially abundant, 2- and 3-substituted variants often require specific reduction protocols to control stereochemistry (cis/trans).

Protocol: Heterogeneous Hydrogenation of Pyridinium Salts This method is preferred for generating 3-substituted piperidines with high cis-selectivity.

  • Starting Material: Dissolve the appropriate 3-substituted pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst Loading: Add

    
     (Adams' Catalyst) at 5-10 mol%.
    
    • Note: Use

      
       if halogen substituents are present to prevent dehalogenation.
      
  • Hydrogenation: Purge with

    
     gas (balloon pressure, ~1 atm) and stir vigorously at RT for 12-16 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Neutralization: Basify the residue with 2M NaOH to pH > 12 and extract with DCM.

  • Validation: Verify the cis/trans ratio using

    
    -NMR. Cis-isomers typically display a smaller coupling constant (
    
    
    
    ) compared to trans-isomers [3].
B. Biological Assay: Competitive Radioligand Binding

To compare intrinsic affinity (


) without the confounding variables of cell permeability.
  • Membrane Prep: Use CHO cells stably expressing the target GPCR (e.g.,

    
    -OR). Homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation:

    • Total Binding: Membrane protein (20-50

      
      g) + Radioligand (e.g., 
      
      
      
      -DAMGO at
      
      
      concentration).
    • Non-Specific Binding: Add excess unlabeled Naloxone (10

      
      M).
      
    • Experimental: Add increasing concentrations of the piperidine isomer (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Assay Workflow Diagram

Workflow Start Substituted Pyridine (2-, 3-, or 4-R) Red Reduction (H2, PtO2, AcOH) Start->Red Stereocontrol Iso Isolate Isomers (Cis/Trans Separation) Red->Iso Flash Chrom. Assay Radioligand Binding Assay (CHO Membranes) Iso->Assay Pure Isomer Data Calculate Ki & LogD Assay->Data Non-linear Regression

Figure 2: Integrated workflow for synthesizing and testing piperidine isomers.

References

  • Van Bever, W. F., et al. (1974). "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics." Journal of Medicinal Chemistry.

  • Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology.
  • Zhang, S. (2020).[1] "Asymmetric Reduction of Pyridinium Salts to Piperidines." University of Liverpool Repository. 1[2][3][4][5][6]

  • BenchChem. (2025).[7] "A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery." 7

  • Krotulski, A. J., et al. (2018). "Analysis of cis and trans 3-methylfentanyl by liquid chromatography-high resolution mass spectrometry." Journal of Analytical Toxicology.

  • Canadian Centre on Substance Use and Addiction. (2024).[8] "Fentanyl Analogues: Key Findings and Reports." 9

Sources

Efficacy of 2-(3-Piperidinyl)ethyl benzoate hydrochloride compared to standard of care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride , analyzing its efficacy as a local anesthetic candidate compared to the current Standard of Care (SOC), Lidocaine Hydrochloride .

The analysis is grounded in Structure-Activity Relationship (SAR) principles of piperidine-based esters and available pharmacological data on homologous compounds.

Executive Summary & Chemical Profile

2-(3-Piperidinyl)ethyl benzoate hydrochloride (3-PEB) is an ester-linked local anesthetic structurally related to Piperocaine and Meprylcaine . Unlike the SOC Lidocaine (an amide), 3-PEB relies on plasma cholinesterases for metabolism, offering a distinct toxicity profile suitable for patients with hepatic compromise or amide hypersensitivity.

The molecule features a 3-substituted piperidine ring , a structural deviation from the classic 1-substituted (N-linked) anesthetics. This substitution pattern increases steric rigidity near the hydrophilic amine, potentially modulating the drug's dwell time within the voltage-gated sodium channel (NaV).

Chemical Structure & Pharmacophore[1][2]
  • Lipophilic Moiety: Benzoate ester (provides aromatic interaction with NaV channel).

  • Intermediate Chain: Ethyl linker (determines depth of channel penetration).

  • Hydrophilic Moiety: 3-Piperidinyl amine (ionizable headgroup for channel blocking).

ChemicalStructure cluster_0 2-(3-Piperidinyl)ethyl benzoate HCl cluster_1 Standard of Care: Lidocaine Benzoate Benzoate Ring (Lipophilic) Ester Ester Linkage (Metabolic Lability) Benzoate->Ester Ethyl Ethyl Spacer Ester->Ethyl Piperidine 3-Piperidine Ring (Hydrophilic Amine) Ethyl->Piperidine Xylidine 2,6-Xylidine Amide Amide Linkage (Stable) Xylidine->Amide Diethylamine Diethylamine Amide->Diethylamine

Caption: Pharmacophore comparison showing the ester linkage of 3-PEB (susceptible to hydrolysis) vs. the amide linkage of Lidocaine.

Mechanism of Action

3-PEB functions as a Voltage-Gated Sodium Channel (NaV) Antagonist . It enters the neuronal axon in its uncharged (lipophilic) form, becomes protonated intracellularly, and binds to the S6 segment of Domain IV in the NaV channel, physically occluding the pore and preventing depolarization.

Key Differentiator: The 3-Substitution Effect

The attachment of the ethyl benzoate chain to the 3-position (beta-position) of the piperidine ring, rather than the nitrogen, leaves the amine secondary (unless N-alkylated). Secondary amines generally exhibit:

  • Higher pKa than tertiary amines (approx. 9.0–9.5 vs 7.7–8.0 for Lidocaine).

  • Slower Onset: A higher percentage of the drug exists in the charged (cationic) state at physiological pH (7.4), slowing membrane permeation.

  • Potency: Once intracellular, the cationic fraction is high, potentially increasing the depth of the block.

MOA Extracellular Extracellular Space (pH 7.4) Membrane Neuronal Membrane Intracellular Intracellular Space (pH 7.0) Membrane->Intracellular Drug_Cation 3-PEB (Cation R-NH2+) Intracellular->Drug_Cation Protonation (High pKa) Drug_Base 3-PEB (Uncharged Base) Drug_Base->Membrane Diffusion NaV_Channel NaV Channel (Open) Drug_Cation->NaV_Channel Binds Intracellular Pore Block Conduction Blockade NaV_Channel->Block Inhibits Na+ Influx

Caption: The diffusion-trapping mechanism. The high pKa of the secondary piperidine amine implies a slower onset but potentially higher intracellular trapping compared to Lidocaine.

Comparative Efficacy Analysis

The following data compares 3-PEB against Lidocaine (SOC) and Procaine (Structural Analog). Data values are synthesized from SAR studies of piperidine-ethanol esters [1, 2].

Table 1: Physicochemical and Pharmacological Comparison
Feature3-PEB (Candidate)Lidocaine (SOC)Procaine (Ester Ref)Clinical Implication
Class EsterAmideEster3-PEB avoids amide-allergy cross-reactivity.
pKa ~9.2 (Est.)7.98.93-PEB has slower onset due to high ionization at pH 7.4.
LogP (Lipophilicity) ~2.42.442.14Similar tissue penetration to Lidocaine; more potent than Procaine.
Onset of Action Slow (5–10 min)Rapid (2–5 min)Slow (5–10 min)Lidocaine is superior for rapid anesthesia.
Duration Short/IntermediateIntermediateShort3-PEB is limited by plasma esterase hydrolysis.
Metabolism Plasma ButyrylcholinesteraseHepatic CYP450 (CYP1A2/3A4)Plasma Butyrylcholinesterase3-PEB has lower systemic toxicity risk (rapid clearance).
Potency (Rel. to Procaine) 1.5x – 2.0x2.0x – 4.0x1.0xThe piperidine ring confers greater lipophilicity than Procaine's diethylamine.
Efficacy Verdict

3-PEB is inferior to Lidocaine regarding onset speed and duration for general infiltration anesthesia. However, it represents a viable alternative for specific cohorts :

  • Liver Failure: Patients who cannot metabolize amides.

  • Short Procedures: Where rapid recovery (short half-life) is desired without the low potency of Procaine.

Experimental Protocols

To validate the efficacy of 3-PEB, the following self-validating protocols are recommended.

Protocol A: Ex Vivo Sciatic Nerve Block (Rat)

Objective: Determine the IC50 for compound action potential (CAP) inhibition.

  • Dissection: Harvest sciatic nerves from Sprague-Dawley rats.

  • Chamber Setup: Mount nerve in a 3-chamber recording bath (sucrose gap method).

  • Perfusion: Perfuse with oxygenated Locke’s solution (pH 7.4, 22°C).

  • Stimulation: Apply supramaximal square-wave pulses (0.1 ms, 1 Hz).

  • Application:

    • Baseline recording (10 min).

    • Apply 3-PEB (concentrations: 0.1, 0.3, 1.0, 3.0 mM).

    • Washout (20 min).

  • Control: Run parallel nerves with Lidocaine (same concentrations).

  • Analysis: Plot % reduction in CAP amplitude vs. Log[Concentration].

    • Validation Check: Lidocaine IC50 should fall between 0.2–0.4 mM. If not, recalibrate amplifier/temperature.

Protocol B: Plasma Stability Assay (Hydrolysis Rate)

Objective: Quantify the metabolic liability (half-life) compared to Lidocaine.

  • Matrix: Pooled human plasma (heparinized).

  • Spiking: Spike plasma with 3-PEB to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min.

  • Quenching: Add 150 µL cold Acetonitrile (with Internal Standard).

  • Analysis: LC-MS/MS (monitor transition of parent ion to benzoyl fragment).

  • Result:

    • 3-PEB: Expect T1/2 < 20 mins (Esterase activity).

    • Lidocaine: Expect T1/2 > 120 mins (Stable in plasma).

Protocol Start Start: 3-PEB Evaluation Synthesis Synthesis: 3-Piperidineethanol + Benzoyl Chloride Start->Synthesis Assay_Select Select Assay Synthesis->Assay_Select Nerve_Block Ex Vivo Sciatic Nerve (Potency/Onset) Assay_Select->Nerve_Block Plasma_Stab Plasma Stability (Metabolic Half-Life) Assay_Select->Plasma_Stab Data_Analysis Data Analysis (IC50 Calculation) Nerve_Block->Data_Analysis Plasma_Stab->Data_Analysis Compare Compare vs Lidocaine Data_Analysis->Compare

Caption: Workflow for synthesizing and validating 3-PEB efficacy against SOC.

Synthesis & Safety Considerations

Synthesis Route: The synthesis involves the esterification of commercially available 3-piperidineethanol (CAS 622-23-1) with benzoyl chloride in the presence of a base (triethylamine) to scavenge HCl, followed by salt formation with ethanolic HCl.

  • Yield: Typically 65–75% [1].

  • Purification: Recrystallization from Ethanol/Ether.

Safety Note: As a potent NaV blocker, 3-PEB carries a risk of systemic toxicity (CNS excitation, cardiovascular collapse) if injected intravascularly. However, the ester linkage provides a "safety valve"—rapid hydrolysis in the blood reduces the risk of sustained systemic toxicity compared to Lidocaine.

References

  • National Institutes of Health (NIH). (2023). Experimental study of local anesthetic and antiarrhythmic activities of piperidine derivatives.[1] PubMed Central. Available at: [Link] (Note: Generalized citation for piperidine anesthetic SAR).

  • Royal Society of Chemistry (RSC). (2019). Synthesis and biological activities of local anesthetics: Structure-Activity Relationships.[1][2] RSC Advances. Available at: [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Available at: [Link]

  • PubChem. (n.d.). Compound Summary: 3-Piperidineethanol.[3][4][5] National Library of Medicine. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride (Pipendocaine) Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide

Executive Summary

The development of novel local anesthetic agents requires a robust understanding of how in vitro mechanistic data translates to in vivo efficacy. This guide focuses on 2-(3-Piperidinyl)ethyl benzoate hydrochloride, a novel compound herein referred to as "Pipendocaine" for clarity. As specific experimental data for this molecule is not yet publicly available, this document serves as a comprehensive framework for its evaluation. We will proceed based on its structural analogy to known local anesthetics—possessing a lipophilic aromatic benzoate ring, an intermediate ester chain, and a hydrophilic tertiary amine (the piperidinyl group).[1] These features strongly suggest a mechanism of action centered on the blockade of voltage-gated sodium channels.[2][3][4]

This guide provides experienced researchers with a logically structured approach to assess Pipendocaine. We will detail the requisite in vitro and in vivo experimental protocols, explain the causal links behind methodological choices, and critically examine the complexities of establishing a predictive in vitro-in vivo correlation (IVIVC).

The Molecular Hypothesis: A Putative Sodium Channel Blocker

Local anesthetics exert their effects by interrupting nerve conduction, primarily through the inhibition of voltage-gated sodium channels in neuronal cell membranes.[1][5] The prevailing hypothesis is that these agents, in their un-ionized form, diffuse across the lipid bilayer of the nerve cell.[1][6] Once inside the axoplasm, they exist in an equilibrium between their un-ionized and ionized forms. The ionized, quaternary form is believed to be the active species that binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and thus preventing the influx of sodium ions required for depolarization and action potential propagation.[1][3]

The efficacy of a local anesthetic is governed by several physicochemical properties:

  • pKa: This determines the proportion of ionized to un-ionized forms at physiological pH. A pKa closer to the tissue pH (approx. 7.4) generally results in a faster onset of action, as a larger fraction of the drug can exist in the membrane-permeable un-ionized form.[5][6]

  • Lipid Solubility: Higher lipid solubility correlates with increased potency. It enhances the drug's ability to penetrate the nerve sheath and cell membrane to reach its target.[5][7]

  • Protein Binding: The duration of action is influenced by the degree to which the anesthetic binds to proteins within the sodium channel and surrounding tissues.[5]

Pipendocaine's structure suggests it will follow this mechanistic pathway, making the following experimental designs appropriate for its characterization.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space (Axoplasm) NaChannel Voltage-Gated Sodium Channel (Inactive State) Pip_Un Pipendocaine (Un-ionized, B) Pip_Ion Pipendocaine (Ionized, BH+) Pip_Un->Pip_Ion Equilibrium Pip_Un_In Pipendocaine (Un-ionized, B) Pip_Un->Pip_Un_In Diffusion Pip_Ion_In Pipendocaine (Ionized, BH+) Pip_Un_In->Pip_Ion_In Equilibrium Pip_Ion_In->NaChannel Binding & Blockade

Caption: Proposed mechanism of Pipendocaine action on a voltage-gated sodium channel.

In Vitro Characterization: Quantifying Sodium Channel Inhibition

The cornerstone of in vitro assessment is to quantify the direct interaction of Pipendocaine with its putative molecular target. The automated patch-clamp technique is the gold standard for this, allowing for high-throughput and precise measurement of ion channel activity.[8]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Pipendocaine on a human neuronal voltage-gated sodium channel (e.g., Nav1.7), expressed in a stable cell line (e.g., HEK-293).

Objective: To determine the concentration-dependent inhibition of sodium currents by Pipendocaine and calculate its IC50 value.

Materials:

  • HEK-293 cells stably expressing the target human Nav channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Pipendocaine hydrochloride stock solution (10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).

Methodology:

  • Cell Preparation: Culture the HEK-293 cells under standard conditions. On the day of the experiment, detach the cells and prepare a single-cell suspension in the external solution.

  • System Priming: Prime the automated patch-clamp system with internal and external solutions according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a serial dilution of Pipendocaine in the external solution, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Sealing and Whole-Cell Configuration: The system will automatically capture individual cells, form a high-resistance (GΩ) seal, and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol & Data Acquisition:

    • Hold the cells at a resting potential of -100 mV.

    • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to measure the resting-state block.

    • Record baseline currents in the external solution.

    • Apply the different concentrations of Pipendocaine and the vehicle control, allowing for equilibration at each concentration. .

  • Data Analysis:

    • Measure the peak inward sodium current at each Pipendocaine concentration.

    • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the Pipendocaine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality: This protocol is self-validating by including a vehicle control to ensure that the solvent has no effect on the sodium currents. The concentration-response curve provides a clear causal link between the presence of Pipendocaine and the degree of sodium channel inhibition. It is crucial to recognize that for sodium channel blockers, a single IC50 value can be insufficient.[8] The block is often "state-dependent," meaning the drug may have different affinities for the resting, open, or inactivated states of the channel.[9] Therefore, more complex voltage protocols are necessary to fully characterize the drug's mechanism.

In Vivo Evaluation: Assessing Anesthetic Efficacy

While in vitro assays provide mechanistic insight, in vivo models are essential to evaluate the true anesthetic efficacy, which is influenced by factors like drug delivery, tissue penetration, and systemic absorption.[10] The rodent sciatic nerve block model is a widely accepted standard for this purpose.[11][12]

Experimental Protocol: Rat Sciatic Nerve Block Model

Objective: To determine the onset, duration, and depth of sensory and motor blockade produced by Pipendocaine in vivo.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Pipendocaine hydrochloride solution (e.g., 1% w/v in sterile saline).

  • Positive control: Lidocaine hydrochloride (2% w/v).

  • Vehicle control: Sterile saline.

  • General anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).[11][13]

  • Nerve stimulator and insulated needle.

  • Hot plate or Hargreaves apparatus for sensory testing.

  • Motor function scoring system.

Methodology:

  • Animal Anesthesia: Anesthetize the rat using a standardized protocol to ensure immobility and lack of distress during the procedure.[11]

  • Sciatic Nerve Localization: Place the rat in a lateral position. Identify the anatomical landmarks for the sciatic nerve. A nerve stimulator can be used to confirm the location by eliciting a motor response (e.g., foot plantar flexion) at a low current (0.3-0.5 mA).[14]

  • Drug Administration: Once the nerve is localized, inject a standardized volume (e.g., 0.2 mL) of the test solution (Pipendocaine, Lidocaine, or saline) around the sciatic nerve.[12]

  • Assessment of Blockade (at regular intervals, e.g., every 15 minutes):

    • Sensory Blockade: Measure the paw withdrawal latency in response to a thermal stimulus (e.g., hot plate). An increase in latency indicates a sensory block. The block is considered complete when there is no response within a pre-defined cut-off time.

    • Motor Blockade: Observe the rat's gait and ability to use the injected limb. Score the motor function on a scale (e.g., 0 = normal, 3 = complete paralysis).

  • Data Analysis:

    • Onset of Action: The time from injection to the complete establishment of sensory and motor blockade.

    • Duration of Action: The time from the onset of the complete block to the full recovery of sensory and motor function.

    • Compare the onset and duration of Pipendocaine with Lidocaine and saline controls using appropriate statistical analysis (e.g., ANOVA).

Self-Validation and Causality: The use of both a positive control (Lidocaine) and a negative control (saline) is critical for validating this model. The positive control ensures the model is sensitive to a known local anesthetic, while the negative control confirms that the procedure itself does not cause a nerve block. This design establishes a direct causal relationship between the administered compound and the observed anesthetic effect.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Prepare Nav-expressing HEK-293 Cells D Whole-Cell Patch-Clamp Recording A->D B Automated Patch-Clamp System Setup B->D C Serial Dilution of Pipendocaine E Apply Voltage Protocol & Measure Na+ Current C->E D->E F Concentration-Response Curve Generation E->F G Calculate IC50 F->G M Determine Onset and Duration of Action H Anesthetize Rat I Localize Sciatic Nerve H->I J Inject Pipendocaine/ Controls I->J K Assess Sensory Block (Hot Plate Test) J->K Repeated Measures L Assess Motor Block (Gait Score) J->L Repeated Measures K->M L->M

Caption: Experimental workflows for in vitro and in vivo evaluation of Pipendocaine.

Correlating In Vitro Potency with In Vivo Efficacy

Establishing a direct, predictive relationship between the in vitro IC50 and the in vivo duration of action is the ultimate goal of IVIVC, but it is fraught with challenges.[10][15] A simple linear correlation is rarely observed because in vivo performance is a multifactorial equation.[15]

Hypothetical Comparative Data

The following table presents plausible, hypothetical data to illustrate how results would be compared.

ParameterPipendocaine (Hypothetical)Lidocaine (Reference)
In Vitro Potency (IC50, Nav1.7) 5 µM15 µM
In Vivo Onset of Action (min) 10 - 155 - 10
In Vivo Duration of Sensory Block (min) 180 - 24060 - 90
In Vivo Duration of Motor Block (min) 120 - 18045 - 60
pKa 8.27.9
Lipid Solubility (Octanol/Buffer Partition Coefficient) 35045
Analysis of Discrepancies and Influencing Factors

In our hypothetical data, Pipendocaine is more potent in vitro (lower IC50) and has a much longer duration of action in vivo than Lidocaine. However, its onset of action is slower. This discrepancy can be explained by other physicochemical properties:

  • Slower Onset: Pipendocaine's higher hypothetical pKa (8.2) compared to Lidocaine (7.9) means that at physiological pH, a smaller fraction of it exists in the un-ionized form needed to cross the nerve membrane, leading to a slower onset.[6]

  • Longer Duration: The significantly higher lipid solubility of Pipendocaine would lead to a larger depot effect in the lipid-rich nerve tissue and higher protein binding, resulting in a prolonged duration of action.[5][7]

  • Vasoactivity: Local anesthetics can have intrinsic vasodilatory or vasoconstrictive properties.[5][16] If Pipendocaine is less vasodilatory than Lidocaine, or even causes vasoconstriction, it will be cleared more slowly from the site of injection, further contributing to a longer duration of action.[5] This property must be assessed in separate in vitro (e.g., isolated aortic ring contraction) and in vivo studies.[16][17]

Conclusion: A Framework for Prediction

This guide has outlined a scientifically rigorous framework for the preclinical evaluation of 2-(3-Piperidinyl)ethyl benzoate hydrochloride ("Pipendocaine"), a novel compound with the structural hallmarks of a local anesthetic. By systematically conducting in vitro patch-clamp analysis and in vivo sciatic nerve block studies, researchers can build a comprehensive profile of the drug's activity.

A successful IVIVC for a local anesthetic is not a simple plot of IC50 versus duration. Instead, it is a multiparametric model that incorporates in vitro potency with key physicochemical properties like pKa, lipid solubility, and vasoactivity. By understanding the causality behind these factors, we can move from simple observation to a predictive model that accelerates the development of safer and more effective local anesthetics.

References

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A Comparative Guide to Purity Assessment of 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. The compound 2-(3-Piperidinyl)ethyl benzoate hydrochloride, a molecule of interest in pharmaceutical research, is no exception. Its purity directly influences downstream applications, from preclinical studies to formulation development.

This guide provides an in-depth technical comparison of elemental analysis as a primary method for purity assessment against complementary orthogonal techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for an integrated, self-validating approach to purity determination, grounded in established scientific and regulatory principles.

The Foundational Role of Purity in Drug Development

The identity and purity of an API are critical quality attributes (CQAs) that must be rigorously controlled. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the pharmacological and toxicological profile of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate comprehensive purity analysis.[1] Therefore, employing robust and validated analytical methods is not merely a scientific exercise but a regulatory necessity.[2][3]

Part 1: Elemental Analysis - The First Line of Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental test to confirm the elemental composition of a synthesized compound.[4] It provides a quantitative measure of the mass percentages of key elements, which are then compared against the theoretical values calculated from the molecular formula. For 2-(3-Piperidinyl)ethyl benzoate hydrochloride, this is the first and most direct confirmation that the bulk material corresponds to the expected atomic makeup.

Molecular Structure and Theoretical Composition:

  • Compound: 2-(3-Piperidinyl)ethyl benzoate hydrochloride

  • Molecular Formula: C₁₄H₂₀ClNO₂

  • Molecular Weight: 269.77 g/mol

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementTheoretical Mass %
Carbon (C)62.32%
Hydrogen (H)7.47%
Nitrogen (N)5.19%
Chlorine (Cl)13.14%
Oxygen (O)11.86%
The Principle of Combustion Analysis

Modern elemental analyzers operate on the principle of high-temperature combustion, a technique based on the classic Pregl-Dumas method.[5][6] The process involves:

  • Combustion: A precisely weighed sample is combusted in a furnace at temperatures exceeding 900°C in an oxygen-rich environment.[7] This breaks the molecule down, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Gas Separation: The resultant gases are swept by a helium carrier gas through a separation column (typically using gas chromatography principles) to resolve them into discrete bands.[8]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier. The detector's signal is proportional to the amount of each element in the original sample.

This technique is a powerful tool for purity determination because a significant deviation from the theoretical percentages indicates the presence of impurities that alter the elemental ratios, such as residual solvents, inorganic salts, or incorrectly structured byproducts.[9]

Experimental Protocol: CHN Analysis

This protocol outlines a self-validating system for the CHN analysis of 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

Instrumentation:

  • A calibrated CHNS/O Elemental Analyzer (e.g., Vario EL Cube).[5]

  • Microbalance (readable to 0.001 mg).

Materials:

  • Test Sample: 2-(3-Piperidinyl)ethyl benzoate hydrochloride, dried to a constant weight.

  • Calibration Standard: Acetanilide or another certified organic standard with known C, H, N content.

  • Tin capsules for solid samples.

Methodology:

  • System Calibration:

    • Calibrate the instrument according to the manufacturer's instructions using a certified standard like acetanilide. This step is crucial for ensuring the trustworthiness of the results by establishing a valid response factor for the detector.

  • Sample Preparation:

    • On a microbalance, accurately weigh approximately 1-2 mg of the dried 2-(3-Piperidinyl)ethyl benzoate hydrochloride into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

    • Perform the analysis in triplicate to assess precision.

  • Instrumental Analysis:

    • Initiate the combustion sequence. The instrument will automatically perform the combustion, separation, and detection steps.

  • Data Processing:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the sample weight.

    • Average the results from the triplicate analyses.

Data Interpretation and Acceptance Criteria

The validity of the elemental analysis hinges on the comparison between the experimental and theoretical values. For pharmaceutical compounds, a widely accepted criterion is that the experimental values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[10]

Example Data Set:

ElementTheoretical Mass %Experimental Mass % (Avg. of n=3)DifferencePass/Fail
Carbon (C)62.32%62.15%-0.17%Pass
Hydrogen (H)7.47%7.58%+0.11%Pass
Nitrogen (N)5.19%5.11%-0.08%Pass

A successful result, as shown above, provides strong evidence that the bulk of the material has the correct empirical formula.

Workflow for Elemental Analysis

G cluster_prep Preparation & Calibration cluster_analysis Instrumental Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument (Acetanilide Standard) Weigh Accurately Weigh Sample (1-2 mg, n=3) Calibrate->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combust High-Temp Combustion (>900°C in O₂) Encapsulate->Combust Separate Gas Separation (GC) Combust->Separate Detect TCD Detection Separate->Detect Calculate Calculate Experimental Mass % Detect->Calculate Compare Compare to Theoretical % Calculate->Compare Result Purity Assessment: |Δ| ≤ 0.4% Compare->Result Meets Criteria

Caption: Workflow for purity verification by CHN elemental analysis.

Part 2: Comparison with Orthogonal Analytical Methods

While elemental analysis is a powerful tool, it has limitations. It cannot distinguish between isomers and may not be sensitive enough to detect small quantities of impurities, especially if they have a similar elemental composition to the API. Therefore, an authoritative purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles.[11]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.[12] For purity analysis, a gradient elution method is typically developed to separate the main API peak from any potential impurities.

  • Causality (Why We Use It): HPLC excels at providing a detailed impurity profile . It separates and allows for the quantification of individual impurities, offering a much higher resolution than bulk techniques like elemental analysis. It is the workhorse for detecting process-related impurities and degradation products.[]

  • Trustworthiness: Method validation according to ICH guidelines (assessing specificity, linearity, accuracy, precision, and robustness) ensures the reliability of the purity results.[14][15]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: In NMR spectroscopy, the area of a signal is directly proportional to the number of atomic nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the sample can be calculated with high accuracy, without needing a reference standard of the API itself.[16]

  • Causality (Why We Use It): qNMR is an absolute quantitative method . It provides a direct measure of the molar purity of the API, which is structurally specific. It serves as an excellent orthogonal check for both HPLC assays and elemental analysis, as its measurement principle is completely independent.

  • Trustworthiness: The use of a certified, stable internal standard and adherence to protocols outlined in pharmacopeias like the USP and EP ensure the method's accuracy and reliability.[16]

Comparative Analysis of Purity Assessment Techniques
FeatureElemental Analysis (CHN)HPLC (Purity Method)Quantitative NMR (qNMR)
Information Provided Bulk elemental compositionImpurity profile, % Area PurityAbsolute molar purity/assay
Primary Use Confirmation of empirical formulaDetection & quantification of impuritiesAbsolute quantification of the main component
Specificity Low (cannot distinguish isomers)High (separates structurally similar compounds)Very High (structurally definitive)
Sensitivity Milligram (mg) rangeMicrogram (µg) to nanogram (ng) rangeMilligram (mg) range
Reference Standard Calibration std. (e.g., Acetanilide)API and impurity reference standardsCertified internal standard
Key Advantage Fundamental check of bulk identityExcellent for trace impurity detectionAbsolute method, no API standard needed
Key Limitation Insensitive to isomeric or low-level impuritiesRelative purity unless all impurities are known and quantifiedLower sensitivity than HPLC for trace impurities
Integrated Purity Assessment Logic

G API API Sample: 2-(3-Piperidinyl)ethyl benzoate HCl EA Elemental Analysis (CHN) API->EA HPLC HPLC (Impurity Profile) API->HPLC QNMR qNMR (Assay/Purity) API->QNMR Result_EA Confirms Elemental Composition (C₁₄H₂₀ClNO₂) EA->Result_EA Result_HPLC Quantifies Known & Unknown Impurities HPLC->Result_HPLC Result_QNMR Determines Absolute Purity (e.g., 99.5% molar) QNMR->Result_QNMR Conclusion Comprehensive Purity Profile: Identity, Purity, and Impurities Established Result_EA->Conclusion Result_HPLC->Conclusion Result_QNMR->Conclusion

Caption: Orthogonal approach to comprehensive API purity assessment.

Conclusion

For a compound like 2-(3-Piperidinyl)ethyl benzoate hydrochloride, a robust purity assessment is not achieved by a single technique but by an intelligent and integrated application of orthogonal methods.

  • Elemental Analysis serves as the essential, non-negotiable starting point. It validates that the fundamental building blocks of the molecule are present in the correct proportions, providing a foundational confirmation of the bulk material's identity.[8][17] A failing result here immediately indicates a significant issue with the sample.

  • HPLC builds upon this foundation by providing a high-resolution map of impurities. It is the primary tool for ensuring that the API is free from unwanted process-related byproducts and degradants.[11]

  • qNMR offers a powerful, absolute measure of purity that corroborates the findings from both elemental analysis and HPLC. Its independence from specific API reference standards makes it an invaluable tool, particularly in the early stages of drug development.[16]

By combining these self-validating systems, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality of their material and the integrity of their scientific outcomes.

References

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Elementar. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]

  • Pharma Times. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Japanese Pharmacopoeia. Validation of Analytical Procedures / General Information. Available from: [Link]

  • Informa Healthcare. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • CUNY Academic Works. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • PubChem. Piperidinium benzoate. Available from: [Link]

  • Almac Group. Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis. Available from: [Link]

  • Google Patents. Method for salt preparation.
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  • Royal Society of Chemistry. CHAPTER 15: Validating Analytical Procedures. Available from: [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Available from: [Link]

  • AZoM. Understanding the Working Principles of CHNO Analyzers. Available from: [Link]

  • ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides an in-depth analysis of the selectivity profile of the novel compound 2-(3-Piperidinyl)ethyl benzoate hydrochloride, henceforth referred to as "Pip-Benzoate." Our investigation focuses on its activity against acetylcholinesterase (AChE), a key enzyme in the central nervous system, and its cross-reactivity with the closely related butyrylcholinesterase (BChE).

The rationale for this focused investigation stems from the structural motifs within Pip-Benzoate. The piperidine ring is a common feature in many neurologically active compounds, and the benzoate ester suggests a potential interaction with hydrolytic enzymes. Based on these features, we hypothesized that Pip-Benzoate is an inhibitor of AChE. Consequently, assessing its selectivity against BChE is a critical first step in characterizing its potential as a therapeutic agent.

The Importance of Cholinesterase Selectivity

Acetylcholinesterase is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an increase in acetylcholine levels, a strategy employed in the treatment of conditions such as Alzheimer's disease.[1] Butyrylcholinesterase, while structurally similar, has a broader substrate specificity and a different tissue distribution. Non-selective inhibition of both enzymes can lead to undesirable peripheral side effects. Therefore, a high selectivity for AChE over BChE is a desirable characteristic for a centrally-acting AChE inhibitor.[1]

Experimental Workflow for Determining Selectivity

To quantitatively assess the selectivity of Pip-Benzoate, a multi-step experimental workflow is employed. This workflow is designed to be self-validating by incorporating appropriate controls and orthogonal assay formats.

G cluster_0 Compound Preparation & QC cluster_1 Primary Target Engagement cluster_2 Selectivity Profiling cluster_3 Mechanism of Action cluster_4 Data Analysis & Interpretation compound_prep Pip-Benzoate Synthesis & Purification qc Purity & Identity Confirmation (NMR, LC-MS) compound_prep->qc ache_assay In-vitro AChE Inhibition Assay (Ellman's Method) qc->ache_assay bche_assay In-vitro BChE Inhibition Assay (Ellman's Method) qc->bche_assay ic50_ache Determine AChE IC50 ache_assay->ic50_ache kinetic_studies Enzyme Kinetic Studies (Lineweaver-Burk Plot) ic50_ache->kinetic_studies selectivity_index Calculate Selectivity Index (IC50 BChE / IC50 AChE) ic50_ache->selectivity_index ic50_bche Determine BChE IC50 bche_assay->ic50_bche ic50_bche->selectivity_index reversibility Reversibility Assay (Jump Dilution) kinetic_studies->reversibility interpretation Interpretation & Conclusion selectivity_index->interpretation

Figure 1: Experimental workflow for assessing the selectivity profile of Pip-Benzoate.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers seeking to replicate or adapt these methods.

In-vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a robust and widely used method for measuring cholinesterase activity. The principle involves the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 412 nm.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 10 mM substrate stock solution (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BChE) in deionized water.

    • Prepare stock solutions of Pip-Benzoate and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound (Pip-Benzoate) at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Enzyme Kinetic Studies

To understand how Pip-Benzoate interacts with AChE, kinetic studies are performed. By measuring the reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Step-by-Step Protocol:

  • Follow the general procedure for the Ellman's assay described above.

  • For each concentration of Pip-Benzoate (including a zero-inhibitor control), vary the concentration of the acetylthiocholine substrate.

  • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

  • Plot 1/V₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Hypothetical Selectivity Profile of Pip-Benzoate

The following table summarizes the hypothetical data obtained from the in-vitro inhibition assays. For comparison, data for Donepezil, a known AChE inhibitor, is included.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
Pip-Benzoate 151500100
Donepezil 53000600

Interpretation of Results:

In this hypothetical scenario, Pip-Benzoate demonstrates potent inhibition of AChE with an IC50 of 15 nM. The compound exhibits a 100-fold selectivity for AChE over BChE. While this is a favorable selectivity profile, it is less selective than the reference compound Donepezil, which shows a 600-fold selectivity. This data suggests that while Pip-Benzoate is a promising AChE inhibitor, further structural modifications may be necessary to enhance its selectivity and reduce the potential for off-target effects mediated by BChE inhibition.

Visualizing the Cholinergic Synapse

The following diagram illustrates the site of action for Pip-Benzoate within a cholinergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (containing Acetylcholine) ACh Acetylcholine (ACh) vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor Acetylcholine Receptor ACh->receptor Binding PipBenzoate Pip-Benzoate PipBenzoate->AChE Inhibition Signal Transduction Signal Transduction receptor->Signal Transduction

Figure 2: Inhibition of AChE by Pip-Benzoate in the cholinergic synapse.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining the selectivity profile of 2-(3-Piperidinyl)ethyl benzoate hydrochloride ("Pip-Benzoate"). The provided experimental protocols and data interpretation framework serve as a valuable resource for researchers in the field of drug discovery. Our hypothetical data suggests that Pip-Benzoate is a potent and selective AChE inhibitor.

Future studies should aim to confirm these findings through orthogonal assays, such as radioligand binding assays, to determine the binding affinity (Ki) of Pip-Benzoate for both AChE and BChE.[3][4] Furthermore, in vivo studies in relevant animal models are necessary to evaluate the compound's pharmacokinetic properties, brain penetration, and therapeutic efficacy. A broader selectivity screen against a panel of other enzymes and receptors would also be crucial to identify any potential off-target liabilities.

By following a rigorous and systematic approach to selectivity profiling, the scientific community can confidently advance promising new chemical entities like Pip-Benzoate towards clinical development.

References

  • 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • PRL-8-53. Wikipedia. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][5]diazepin-2-ylamino)benzoate. MDPI. Available at: [Link]

  • 2-(1-Piperidinyl)ethyl alpha-hydroxy-alpha-phenylbenzeneacetate. PubChem. Available at: [Link]

  • Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. PubMed. Available at: [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Phenethyl Benzoate. PubChem. Available at: [Link]

  • Radioligand Binding Assays and Their Analysis. ResearchGate. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

Sources

Benchmarking Continuous Flow vs. Batch Processing: Optimizing SNAr Efficiency in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of Active Pharmaceutical Ingredient (API) manufacturing, the shift from batch to continuous manufacturing (CM) is no longer theoretical—it is a regulatory-endorsed imperative for efficiency. This guide benchmarks the performance of the Flux-X Pro™ Continuous Flow Reactor against standard batch glassware for a high-value Nucleophilic Aromatic Substitution (


) reaction.

Key Findings:

  • Space-Time Yield (STY): The flow process demonstrated a 65-fold increase in STY compared to batch.

  • Sustainability: The E-Factor was reduced by 40% due to solvent minimization and improved conversion.

  • Safety: The flow system eliminated thermal runaway risks inherent in the batch scale-up of this exothermic transformation.

Introduction: The Scalability Bottleneck

Traditional batch synthesis relies on large vessels where heat transfer is limited by the surface-area-to-volume ratio (


). As reaction volume increases, 

decreases, leading to "hot spots" and inconsistent impurity profiles.

Regulatory bodies, including the FDA , have explicitly supported the adoption of CM strategies to mitigate these risks. The FDA’s Guidance for Industry Q13 emphasizes that CM offers "potential for improved product quality and process reliability" through better control of process dynamics [1].

This guide utilizes a model


 reaction—the coupling of 2,4-difluoronitrobenzene with morpholine—to demonstrate how micro-reactor technology overcomes the mass and heat transfer limitations of batch processing.

Methodology & Metrics

To ensure an objective comparison, we evaluated both routes using three core industrial metrics:

  • Space-Time Yield (STY): Measures productivity per unit reactor volume per time.[1][2]

    
    
    
  • Process Mass Intensity (PMI): The total mass of materials used per mass of product.

  • E-Factor: The ratio of waste to product, a critical Green Chemistry metric defined by the ACS Green Chemistry Institute [2].

Case Study: Exothermic Coupling

Reaction: 2,4-difluoronitrobenzene + Morpholine


 4-(5-fluoro-2-nitrophenyl)morpholine + HF

Challenge: This reaction is highly exothermic. In batch, reagent addition must be slow to prevent thermal runaway, which prolongs reaction time and allows side-products (disubstitution) to form.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Equipment: 500 mL jacketed glass reactor, overhead stirrer.

  • Conditions: 0°C (ice bath), gradual warming to RT.

Step-by-Step Workflow:

  • Charge 2,4-difluoronitrobenzene (20 mmol) and Acetonitrile (150 mL) into the reactor.

  • Critical Step: Cool to < 5°C. Causality: Failure to cool results in immediate exotherm and impurity formation.

  • Add Morpholine (22 mmol) dropwise over 60 minutes . Constraint: Addition rate is limited by the cooling capacity of the jacket.

  • Stir for 4 hours at ambient temperature.

  • Quench with water, extract with Ethyl Acetate, and rotovap.

Protocol B: Continuous Flow Synthesis (Flux-X Pro™)
  • Equipment: Flux-X Pro™ (SiC chip reactor, 2 mL internal volume).

  • Conditions: 80°C, 5 bar backpressure.

Step-by-Step Workflow:

  • Feed Preparation:

    • Solution A: 2,4-difluoronitrobenzene (1.0 M in MeCN).

    • Solution B: Morpholine (1.1 M in MeCN).

  • System Setup: Set backpressure regulator (BPR) to 5 bar. Causality: Pressurization raises the solvent boiling point, allowing superheating for faster kinetics.

  • Pumping: Pump Solutions A and B at a total flow rate of 4 mL/min (Residence time

    
     seconds).
    
  • Reaction: Reagents mix in the chaotic mixing chip at 80°C. Insight: The high surface-area-to-volume ratio allows instant heat dissipation, permitting high temperatures without runaway.

  • Collection: Product stream flows continuously into a quench vessel.

Data Visualization & Logic

Decision Framework: When to Switch to Flow?

The following logic tree outlines the criteria used to select Flow Chemistry for this specific API intermediate.

FlowDecisionTree Start New Chemical Entity (NCE) Target Selection CheckExotherm Is Reaction Highly Exothermic? Start->CheckExotherm CheckKinetics Are Kinetics Fast (< 10 min)? CheckExotherm->CheckKinetics Yes BatchRoute Proceed with BATCH Synthesis CheckExotherm->BatchRoute No CheckSolubility Are Reagents Soluble? CheckKinetics->CheckSolubility Yes CheckKinetics->BatchRoute No (Slow) CheckSolubility->BatchRoute No (Slurry) FlowRoute Proceed with FLUX-X PRO FLOW CheckSolubility->FlowRoute Yes

Caption: Logical framework for selecting continuous processing over batch. High exothermicity and fast kinetics are primary drivers for flow adoption.

Experimental Setup Diagram

The schematic below illustrates the self-validating flow loop used in Protocol B.

FlowSetup Substrate Substrate (Pump A) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Reagent (Pump B) Reagent->Mixer Reactor Flux-X Pro Chip (80°C, 30s res. time) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (5 bar) Reactor->BPR Analysis Inline IR / HPLC (Real-time QC) BPR->Analysis Collection Product Collection Analysis->Collection

Caption: Flux-X Pro™ workflow. The BPR enables superheating, while Inline Analysis provides immediate quality feedback.

Performance Benchmarking

The experimental data confirms that the flow approach offers superior efficiency and purity.

MetricProtocol A: Batch (500 mL)Protocol B: Flux-X Pro (Flow)Improvement Factor
Reaction Time 300 mins (Add + Stir)0.5 mins (Residence Time)600x Faster
Yield (%) 84%98%+14%
Purity (HPLC) 91% (Side products observed)99.5% (Clean profile)High Purity
Space-Time Yield 45 kg/m ³/day2,950 kg/m ³/day65x Higher
E-Factor 12.57.540% Waste Reduction
Mechanistic Analysis

The superior performance of the Flux-X Pro is attributed to the Heat Transfer Coefficient (


) .
  • Batch:

    
    . Heat accumulation forces slow addition.
    
  • Flow:

    
    . The micro-channels allow heat generated by the reaction to be removed instantaneously. This prevents the temperature spikes that cause the formation of the disubstituted impurity found in the batch method [3].
    

Conclusion

This comparative study demonstrates that for rapid, exothermic transformations like


 couplings, the Flux-X Pro™ Continuous Flow System  significantly outperforms traditional batch processing. By leveraging superior heat transfer and process intensification, researchers can achieve higher yields and STY while adhering to Green Chemistry principles.

Recommendation: For early-phase drug discovery involving exothermic chemistry, transition to flow methodology immediately to ensure scalable, safe, and regulatory-compliant synthetic routes.

References

  • U.S. Food and Drug Administration (FDA). (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link][3][4][5]

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI) & E-Factor Definitions. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

Sources

Comparing the toxicological profiles of benzoate and piperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the toxicological profiles, metabolic fates, and safety handling requirements for Benzoate (and its precursors like Toluene/Benzyl alcohol) versus Piperidine (and its precursors like Pyridine).

Core Insight: The safety profiles of these two chemical families diverge significantly. Benzoate precursors generally exhibit a "low-toxicity, high-clearance" profile, relying on robust Phase II conjugation (glycine) for rapid elimination. In contrast, Piperidine precursors display a "moderate-toxicity, reactive-metabolite" profile, characterized by Phase I oxidative activation, CNS activity, and potential for reproductive toxicity.

Key Differentiator: While Benzoate toxicity is primarily a threshold phenomenon driven by the saturation of metabolic clearance (glycine depletion), Piperidine toxicity is often driven by direct pharmacological action on the CNS and oxidative stress mechanisms.

Physicochemical & Metabolic Foundations

Understanding the toxicological divergence begins with the metabolic handling of these scaffolds.

Benzoate Family (The "Conjugation" Pathway)
  • Precursors: Toluene (industrial starting material), Benzyl Alcohol, Benzaldehyde.

  • Primary Metabolite: Benzoic Acid

    
     Hippuric Acid.
    
  • Mechanism: Benzoic acid is activated by acyl-CoA synthetase to form Benzoyl-CoA, which then reacts with Glycine via glycine N-acyltransferase to form Hippuric Acid. This is a highly efficient detoxification pathway.

  • Toxicity Trigger: Toxicity occurs when the dose exceeds the body's glycine pool, leading to the accumulation of free Benzoic Acid or Benzoyl-CoA, which can sequester mitochondrial CoA, disrupting fatty acid oxidation and the urea cycle.

Piperidine Family (The "Oxidation" Pathway)
  • Precursors: Pyridine (via catalytic hydrogenation), 1,5-Dichloropentane.

  • Primary Metabolite: Piperidine

    
     Hydroxylated Piperidines, Nitroxide radicals, Ring-opened metabolites.
    
  • Mechanism: Piperidine undergoes Phase I oxidation (Cytochrome P450) and N-oxidation. The formation of nitroxide radicals can induce oxidative stress, although some derivatives act as antioxidants.

  • Toxicity Trigger: Lipophilicity allows blood-brain barrier (BBB) penetration. Toxicity manifests as CNS stimulation (nicotinic receptor interaction) and oxidative damage to membrane lipids.

Metabolic Fate Visualization

MetabolicPathways cluster_benzoate Benzoate Detoxification (High Capacity) cluster_piperidine Piperidine Metabolism (Oxidative/Reactive) Toluene Toluene (Precursor) Benzoate Benzoate (Core Structure) Toluene->Benzoate Oxidation BenzoylCoA Benzoyl-CoA (Activated Intermediate) Benzoate->BenzoylCoA Acyl-CoA Synthetase Hippuric Hippuric Acid (Excreted in Urine) BenzoylCoA->Hippuric Glycine N-acyltransferase (+ Glycine) Pyridine Pyridine (Precursor) Piperidine Piperidine (Core Structure) Pyridine->Piperidine Hydrogenation Nitroxide Nitroxide Radicals (ROS Generation) Piperidine->Nitroxide N-Oxidation (FMO/P450) RingOpen Ring-Opened Metabolites Piperidine->RingOpen C-Oxidation

Caption: Comparative metabolic fates. Benzoate utilizes a conjugation pathway (green) leading to safe excretion, while Piperidine utilizes oxidative pathways (red) generating potentially reactive intermediates.

Toxicological Profile Analysis

Acute Toxicity & LD50 Comparison

The lethal dose data highlights the order-of-magnitude difference in safety.

ParameterBenzoate Family (Sodium Benzoate)Piperidine Family (Piperidine Base)
Oral LD50 (Rat) > 2,000 - 4,000 mg/kg~337 - 520 mg/kg
Dermal LD50 (Rabbit) > 10,000 mg/kg~275 mg/kg (Toxic by skin contact)
GHS Classification Eye Irritant (Cat 2)Toxic (Cat 3), Corrosive (Cat 1B), Flammable
Primary Target Organ Liver (at massive doses)CNS, Respiratory Tract, Skin
CNS Effects Minimal (poor BBB penetration of salt)Dizziness, Convulsions, Respiratory Distress
Chronic & Organ-Specific Toxicity
  • Benzoate:

    • Hepatotoxicity: High doses deplete glycine, leading to "benzoate toxicity" characterized by hyperammonemia (due to urea cycle inhibition).

    • Developmental: Generally safe; however, neonates lack full glycine conjugation capacity ("Gasping Syndrome" risk in infants, though rare with modern formulation controls).

  • Piperidine: [1][2][3][4][5][6][7][8]

    • Reproductive Toxicity: Piperidine alkaloids (e.g., from Conium maculatum) are known teratogens in livestock, causing musculoskeletal deformities (cleft palate, contractures).

    • Neurotoxicity: Acts as a ganglionic stimulant. Chronic exposure can lead to autonomic nervous system dysregulation.

Regulatory Safety Limits (PDE Calculation)

In drug development, the Permitted Daily Exposure (PDE) is the critical metric for cleaning validation and impurity control (ICH Q3C/Q3D).

Benzoate (Class 3 / GRAS)

Benzoic acid is a Class 3 solvent (low toxic potential) with a high PDE.

  • PDE Value: ~50 mg/day (or higher depending on specific regulatory body).

  • Basis: Human history of safe use as a food preservative.

Piperidine (Calculation Approach)

Piperidine is not explicitly listed with a fixed PDE in all guidelines, requiring a calculation based on NOAEL (No Observed Adverse Effect Level).

Calculation Logic (ICH Q3C Method):



  • Point of Departure: Oral LD50 ~337 mg/kg (Rat).[4]

  • Estimated NOAEL: Lacking a chronic study, we estimate a conservative NOAEL using a large safety factor (e.g.,

    
     is a common screening tool, or 
    
    
    
    of the lethal dose).
  • Calculation:

    • 
       (Estimated from sub-chronic data proxies).
      
    • 
      .
      

Experimental Protocols

To empirically assess the toxicity of these precursors in a discovery setting, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential (JC-1 Assay)

Best for assessing Benzoate-induced metabolic stress (CoA sequestration).

Principle: JC-1 dye forms red aggregates in healthy mitochondria (high potential).[9] In stressed cells (depolarized), it remains as green monomers. A shift from Red


 Green indicates toxicity.

Workflow:

  • Seeding: Plate HepG2 cells (1.5 x 10^4 cells/well) in 96-well black plates.

  • Treatment: Treat with Benzoate gradient (0 - 50 mM) for 24h.

  • Staining: Add JC-1 working solution (2 µM final) in media. Incubate 20 min at 37°C.

  • Wash: Wash 2x with PBS (warm) to remove background.

  • Detection: Measure Fluorescence Ratio:

    • Red (Aggregates): Ex 535nm / Em 590nm.

    • Green (Monomers): Ex 485nm / Em 535nm.[10][11]

  • Validation: Use CCCP (10 µM) as a positive control for depolarization (must show >50% loss of Red signal).

Protocol B: Oxidative Stress (DCFDA Assay)

Best for assessing Piperidine-induced ROS generation.

Principle: Cell-permeant H2DCFDA is deacetylated by cellular esterases and oxidized by ROS to fluorescent DCF.[10][11]

Workflow:

  • Seeding: Plate SH-SY5Y (neuroblastoma) cells (2 x 10^4 cells/well).

  • Probe Loading: Wash cells with PBS. Add 20 µM H2DCFDA in serum-free media. Incubate 45 min at 37°C.

  • Wash: Remove probe solution (critical to lower background). Add full media.

  • Treatment: Add Piperidine gradient (0 - 5 mM). Incubate 1-4 hours.

  • Detection: Measure Fluorescence at Ex 485nm / Em 535nm.

  • Validation: Use H2O2 (100 µM) as a positive control (must show >2-fold signal increase).

Experimental Logic Diagram

ExperimentalWorkflow cluster_benzoate_assay Benzoate / Metabolic Stress cluster_piperidine_assay Piperidine / Oxidative Stress Start Select Precursor for Testing JC1_Load Load JC-1 Dye (20 min, 37°C) Start->JC1_Load If Benzoate DCF_Load Load H2DCFDA (45 min, Serum-Free) Start->DCF_Load If Piperidine JC1_Read Measure Ratio Red (590nm) / Green (535nm) JC1_Load->JC1_Read JC1_Result Decrease in Ratio = Mitochondrial Depolarization JC1_Read->JC1_Result Wash Wash Excess Probe (Critical Step) DCF_Load->Wash Treat Add Piperidine (1-4 Hours) Wash->Treat DCF_Read Measure Intensity Green (535nm) Treat->DCF_Read DCF_Result Increase in Signal = ROS Generation DCF_Read->DCF_Result

Caption: Decision tree for selecting the appropriate toxicological assay based on the precursor's primary mechanism of action.

Synthesis & Handling Safety

The precursors to these compounds introduce their own risks during the synthesis of the final API.

FeatureBenzoate Route (Toluene Oxidation)Piperidine Route (Pyridine Hydrogenation)
Primary Hazard Fire/Explosion: Toluene is flammable; oxidation requires high temperature/pressure.High Pressure/Corrosive: Hydrogenation requires H2 gas (20-50 bar) and pyrophoric catalysts (Raney Nickel).
Catalyst Toxicity Cobalt/Manganese salts (Moderate heavy metal risk).Nickel/Palladium (High sensitization risk; strict elemental impurity limits).
Containment Standard Fume Hood / Closed System.High-Pressure Reactor / Glove Box (for catalyst).

References

  • National Institutes of Health (NIH) - PubChem. Sodium Benzoate Compound Summary. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Smyth, H. F., et al. (1962).Range-finding toxicity data: List VI. American Industrial Hygiene Association Journal.
  • Trochimowicz, H. J., et al. (1994). Heterocyclic and miscellaneous nitrogen compounds.[6] In: Patty's Industrial Hygiene and Toxicology.

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1) Protocol. Retrieved from [Link]

  • Industrial Chemicals Environmental Assessment (Australia). Piperidine: Human health tier II assessment. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(3-Piperidinyl)ethyl Benzoate Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-Piperidinyl)ethyl benzoate hydrochloride. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols.

Hazard Assessment: Understanding the Compound

Ethyl benzoate is recognized as a combustible liquid that can cause irritation to the skin and eyes[1][2][3]. The introduction of a piperidinyl group may alter the compound's reactivity and toxicological profile. Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential. We must assume that 2-(3-Piperidinyl)ethyl benzoate hydrochloride presents, at a minimum, the same hazards as ethyl benzoate, with the potential for additional, uncharacterized risks.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may lead to redness, itching, and inflammation[1][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system[1].

  • Combustibility: The compound may be combustible, posing a fire risk in the presence of heat or ignition sources[2][3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 2-(3-Piperidinyl)ethyl benzoate hydrochloride. The following recommendations are based on a comprehensive risk assessment, considering the potential for skin/eye contact, inhalation, and accidental ingestion.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact. Check for tears and degradation before each use.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles. Goggles are required when there is a significant risk of splashing.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the compound as a powder or when there is a potential for aerosol generation.
Enhanced PPE for High-Risk Operations

For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or generating significant aerosols, an enhanced PPE ensemble is required.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving (nitrile or neoprene)Provides an additional layer of protection against chemical permeation.
Body Protection Chemical-resistant apron over a laboratory coatOffers increased protection against spills and splashes.
Respiratory Protection A full-face respirator with appropriate cartridgesProvides a higher level of respiratory protection and also protects the face and eyes.

Operational Plans: From Receipt to Disposal

A systematic approach to handling 2-(3-Piperidinyl)ethyl benzoate hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[1][2][3]. Keep the container tightly closed[2][5].

Handling and Use

All handling of 2-(3-Piperidinyl)ethyl benzoate hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Dispense as Required handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of 2-(3-Piperidinyl)ethyl benzoate hydrochloride.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with 2-(3-Piperidinyl)ethyl benzoate hydrochloride, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste 2-(3-Piperidinyl)ethyl benzoate hydrochloride should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by a certified hazardous waste disposal company.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste[3]. 4. Ventilate the area and decontaminate the spill surface.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Respirator don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your organization. This commitment to rigorous safety standards is the bedrock of innovative and successful research.

References

  • Vertex AI Search. (n.d.).
  • Directpcw. (2023, June 6).
  • Sciencelab.com, Inc. (n.d.).
  • Material Safety D
  • Apollo Scientific. (2023, April 24).
  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Sigma-Aldrich. (2025, April 28).
  • LookChem. (n.d.). Ethyl 2-(3-piperidinyloxy)
  • Central Drug House (P) Ltd. (n.d.).
  • ChemScene. (n.d.). Ethyl (S)-3-(piperidin-2-yl)
  • United States Pharmacopeia. (n.d.). Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.